BSJ-03-204 triTFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H51F9N10O14 |
|---|---|
Molecular Weight |
1175.0 g/mol |
IUPAC Name |
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;tris(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C43H48N10O8.3C2HF3O2/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57;3*3-2(4,5)1(6)7/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49);3*(H,6,7) |
InChI Key |
AJSWDNQCJLCHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BSJ-03-204 triTFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 triTFA is a potent and selective heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using DOT language diagrams.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. CDK4 and CDK6, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle, where they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase.[1][2]
PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity.[3] These chimeric molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
This compound is a Palbociclib-based PROTAC that selectively targets CDK4 and CDK6 for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[4][5] A key feature of BSJ-03-204 is its selectivity for CDK4/6 degradation without inducing the degradation of Cereblon neosubstrates such as IKZF1 and IKZF3, a common off-target effect of some thalidomide-based degraders.[4][6]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between CDK4/6, this compound, and the E3 ubiquitin ligase Cereblon. This proximity-induced ubiquitination leads to the subsequent degradation of CDK4 and CDK6 by the 26S proteasome.
Signaling Pathway
The degradation of CDK4/6 by this compound disrupts the normal G1-S phase transition of the cell cycle. The key steps in this pathway are:
-
Ternary Complex Formation: this compound, with its Palbociclib warhead, binds to the ATP-binding pocket of CDK4 or CDK6. The other end of the molecule, a thalidomide analog, binds to Cereblon, a component of the CRL4-CRBN E3 ubiquitin ligase complex.
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase machinery into close proximity with CDK4/6, facilitating the transfer of ubiquitin molecules to the surface of the kinases.
-
Proteasomal Degradation: Poly-ubiquitinated CDK4/6 is recognized and degraded by the 26S proteasome.
-
Cell Cycle Arrest: The depletion of CDK4/6 levels prevents the phosphorylation of Rb, which remains bound to E2F transcription factors. This blockage of E2F activity leads to a G1 phase cell cycle arrest and inhibits cell proliferation.
Caption: Mechanism of action of this compound leading to G1 cell cycle arrest.
Quantitative Data
The following tables summarize the key quantitative data from studies characterizing the activity of BSJ-03-204.
Table 1: In Vitro Inhibitory Activity [1][4]
| Target | IC₅₀ (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Table 2: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines [4][6]
| Cell Line | Treatment Duration | Anti-proliferative Effect |
| Jeko-1 | 3 or 4 days | Potent |
| Mino | 3 or 4 days | Potent |
| Granta-519 | 3 or 4 days | Potent |
| Rec-1 | 3 or 4 days | Potent |
| Maver-1 | 3 or 4 days | Potent |
Table 3: Cellular Effects of BSJ-03-204 [4][6]
| Experiment | Cell Line | Treatment | Outcome |
| Cell Cycle Analysis | Granta-519 | 1 µM for 1 day | Potent G1 arrest |
| Protein Degradation | Wild-type Jurkat | 0.1-5 µM for 4 hours | Degradation of CDK4/6, no IKZF1/3 degradation |
| Protein Degradation | CRBN-/- Jurkat | 0.1-5 µM for 4 hours | No degradation of CDK4/6 |
| Proteomics | Molt4 | 250 nM for 5 hours | Selective degradation of CDK4/6 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Cell Culture
-
Cell Lines: Granta-519, Jurkat (Wild-type and CRBN-/-), and Molt4 cells were used.[4]
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for Protein Degradation
This protocol was used to assess the degradation of CDK4, CDK6, and IKZF1/3.
Caption: Workflow for Western Blot analysis of protein degradation.
-
Protocol Steps:
-
Cell Treatment: Jurkat cells (wild-type and CRBN-/-) were treated with BSJ-03-204 at concentrations ranging from 0.1 to 5 µM for 4 hours.[4]
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and incubated with primary antibodies against CDK4, CDK6, IKZF1/3, and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
This protocol was used to determine the effect of BSJ-03-204 on cell cycle distribution.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide staining.
-
Protocol Steps:
-
Cell Treatment: Granta-519 cells were treated with 1 µM BSJ-03-204 for 24 hours.[4]
-
Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer to measure DNA content.
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.
-
Anti-proliferative Assay
The CellTiter-Glo® Luminescent Cell Viability Assay was used to measure the anti-proliferative effects of BSJ-03-204.
-
Protocol Steps:
-
Cell Seeding: Mantle cell lymphoma (MCL) cell lines were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of BSJ-03-204 (0.0001-100 µM) for 3 to 4 days.[4]
-
Assay Procedure: The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) values were calculated from the dose-response curves.
-
Quantitative Proteomics
Multiplexed mass spectrometry-based proteomics was performed to assess the global protein expression changes upon treatment with BSJ-03-204.
-
Protocol Steps:
-
Cell Treatment: Molt4 cells were treated with 250 nM BSJ-03-204 for 5 hours.[6]
-
Protein Extraction and Digestion: Proteins were extracted, reduced, alkylated, and digested into peptides, typically with trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions were labeled with isobaric TMT reagents.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins between the treated and untreated samples was quantified based on the reporter ion intensities from the TMT labels.
-
Conclusion
This compound is a highly selective and potent PROTAC degrader of CDK4 and CDK6. Its mechanism of action, centered on the Cereblon-mediated proteasomal degradation of its targets, leads to effective G1 cell cycle arrest and potent anti-proliferative effects in cancer cell lines. The selectivity of BSJ-03-204 in sparing IKZF1/3 degradation represents a significant advantage, potentially minimizing off-target effects. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug development, facilitating further investigation and application of this promising therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BSJ-03-204 triTFA: A Selective CDK4/6 Dual Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 triTFA is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis-Targeting Chimera (PROTAC), it represents a novel therapeutic modality designed to induce the degradation of its target proteins rather than simply inhibiting their enzymatic activity. This technical guide provides a comprehensive overview of BSJ-03-204, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.
Introduction
Cyclin-dependent kinases 4 and 6 are crucial regulators of the G1-S phase transition in the cell cycle.[1] Their dysregulation is a hallmark of various cancers, making them attractive targets for therapeutic intervention. BSJ-03-204 is a heterobifunctional molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This dual-binding capacity facilitates the formation of a ternary complex between CDK4/6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the kinases.[2] A key feature of BSJ-03-204 is its selectivity; it does not induce the degradation of neosubstrates of Cereblon such as IKZF1 and IKZF3.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C43H48N10O8 | |
| Molecular Weight | 832.92 g/mol | |
| CAS Number | 2349356-09-6 | |
| Purity | ≥98% | |
| Solubility | Soluble to 20 mM in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action
BSJ-03-204 operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system to eliminate target proteins.
References
An In-depth Technical Guide to the Interaction of BSJ-03-204 triTFA with the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the PROTAC (Proteolysis Targeting Chimera) BSJ-03-204 triTFA and the Cereblon (CRBN) E3 ubiquitin ligase. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated biological pathways and experimental workflows.
Introduction to this compound
BSJ-03-204 is a synthetic, heterobifunctional PROTAC designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3] It is constructed by linking a derivative of the CDK4/6 inhibitor palbociclib to a ligand for the Cereblon E3 ligase.[3][4] A key feature of BSJ-03-204 is the modification of the Cereblon-binding moiety to prevent the recruitment and subsequent degradation of common neosubstrates, such as the transcription factors IKZF1 and IKZF3, a known off-target effect of some thalidomide-based degraders.[5] This selectivity makes BSJ-03-204 a valuable tool for studying the specific consequences of CDK4 and CDK6 degradation.
Mechanism of Action
As a PROTAC, BSJ-03-204's mechanism of action is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate CDK4 and CDK6. This process involves the formation of a ternary complex between BSJ-03-204, the target proteins (CDK4 or CDK6), and the Cereblon E3 ligase complex (CRL4-CRBN).[5] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated CDK4 or CDK6 is then recognized and degraded by the 26S proteasome.
Quantitative Data
Table 1: Inhibitory Activity of BSJ-03-204
| Target | Parameter | Value (nM) | Reference |
| CDK4/D1 | IC50 | 26.9 | [1][2][3] |
| CDK6/D1 | IC50 | 10.4 | [1][2][3] |
Table 2: Cellular Degradation Activity of BSJ-03-204
| Cell Line | Target(s) | Concentration | Time | Outcome | Reference |
| Jurkat | CDK4/6 | 1 µM | 4 hours | Degradation of CDK4 and CDK6 | [6] |
| Molt4 | CDK4/6 | 250 nM | 5 hours | Selective degradation of CDK4/6 | [7] |
| Granta-519 | CDK4/6 | 1 µM | 24 hours | Pronounced loss of CDK4/6 protein | [7] |
| WT cells | CDK4/6 | 0.1-5 µM | 4 hours | Degradation of CDK4/6 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction and activity of BSJ-03-204.
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to study the formation of the ternary complex. A PROTAC optimization kit for CDK-Cereblon binding, which utilizes BSJ-03-204 as a positive control, is commercially available and provides a standardized protocol.
Objective: To quantify the formation of the CDK4/6-BSJ-03-204-Cereblon ternary complex in a biochemical setting.
Materials:
-
Recombinant His-tagged CDK4 or CDK6
-
Recombinant FLAG-tagged Cereblon
-
BSJ-03-204 (as a positive control) or test PROTAC
-
AlphaLISA anti-FLAG Acceptor beads
-
AlphaLISA Nickel Chelate Donor beads
-
Assay Buffer (e.g., 3x CDK PROTAC® Buffer diluted to 1x)
-
384-well microplate
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting the stock buffer.
-
Thaw recombinant CDK4/6 and Cereblon on ice.
-
Dilute CDK4/6 and Cereblon to their working concentrations in 1x Assay Buffer.
-
Prepare a serial dilution of the test PROTAC. Dilute BSJ-03-204 to a working concentration (e.g., 4 µM for a final concentration of 1 µM).
-
-
Assay Plate Setup:
-
Add diluted CDK4/6 and Cereblon to the wells of the 384-well plate.
-
Add the serially diluted test PROTAC or the BSJ-03-204 positive control.
-
For blank wells, add assay buffer instead of the PROTAC.
-
Incubate the plate at room temperature for 1 hour with gentle agitation.
-
-
Bead Addition:
-
Dilute the anti-FLAG Acceptor beads in 1x Assay Buffer and add to all wells.
-
Incubate for 30-60 minutes at room temperature with gentle agitation, protected from light.
-
Dilute the Nickel Chelate Donor beads in 1x Assay Buffer and add to all wells.
-
Incubate for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Subtract the blank values from all other readings. The resulting signal is proportional to the amount of ternary complex formed.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures the binding of a compound to its target protein within living cells.
Objective: To quantify the intracellular binding affinity of BSJ-03-204 to Cereblon.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-Cereblon fusion protein
-
NanoBRET™ tracer for Cereblon
-
BSJ-03-204 or test compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminescence plate reader with BRET filters
Protocol:
-
Cell Preparation and Transfection:
-
Culture HEK293 cells to ~90% confluency.
-
Transfect cells with the NanoLuc®-Cereblon expression vector according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension at the recommended concentration.
-
Dispense the cell-tracer mix into the wells of the 96-well plate.
-
Add serial dilutions of BSJ-03-204 or the test compound to the wells.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the intracellular binding affinity.
-
Immunoblotting for Protein Degradation
Western blotting is a standard technique to visualize and quantify the degradation of target proteins in cells treated with a PROTAC.
Objective: To determine the extent of CDK4 and CDK6 degradation in cells treated with BSJ-03-204.
Materials:
-
Cancer cell line of interest (e.g., Molt4, Granta-519)
-
BSJ-03-204
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of BSJ-03-204 for a specified time (e.g., 4, 8, 24 hours). Include a DMSO-treated control.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the DMSO control to determine the extent of degradation.
-
Conclusion
BSJ-03-204 is a potent and selective PROTAC that effectively induces the Cereblon-mediated degradation of CDK4 and CDK6. Its unique design, which avoids the degradation of IKZF1/3, makes it a valuable research tool for dissecting the specific roles of CDK4 and CDK6 in cell cycle regulation and disease. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the interaction of BSJ-03-204 and other PROTACs with the Cereblon E3 ligase and their target proteins. Further studies are warranted to fully elucidate the binding kinetics and degradation parameters of BSJ-03-204 to provide a more complete quantitative picture of its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selvita.com [selvita.com]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of BSJ-03-204 triTFA in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 triTFA has emerged as a potent and selective molecule in the landscape of cancer therapeutics, specifically for its ability to induce cell cycle arrest. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a Proteolysis Targeting Chimera (PROTAC) for the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). We will detail the quantitative effects on cell cycle distribution, outline the experimental protocols for key assays, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-cancer strategies targeting cell cycle progression.
Introduction: Targeting the Cell Cycle in Cancer
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 to S phase transition.[1] In many cancers, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell division.[2] this compound is a novel therapeutic agent designed to specifically target and degrade CDK4 and CDK6, thereby halting the proliferation of cancer cells.[1]
BSJ-03-204 is a PROTAC, a heterobifunctional molecule that co-opts the cell's own ubiquitin-proteasome system to induce the degradation of target proteins.[3] It is composed of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[4] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective degradation of CDK4 and CDK6.[1] This degradation is dependent on the presence of the E3 ligase component, Cereblon.[1] Unlike traditional small molecule inhibitors that only block the catalytic activity of their targets, this compound eliminates the entire protein, which can offer a more sustained and profound biological effect. A key feature of BSJ-03-204 is its selectivity; it does not induce the degradation of neosubstrates of Cereblon such as IKZF1/3.[1]
The degradation of CDK4/6 has a direct impact on the cell cycle machinery. CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[2] Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the transcription of genes required for the S phase.[2] By degrading CDK4/6, BSJ-03-204 prevents the phosphorylation of Rb, leading to the sequestration of E2F and a subsequent arrest of the cell cycle in the G1 phase.[1]
Quantitative Data on Cell Cycle Arrest
The efficacy of this compound in inducing cell cycle arrest has been quantified in various cancer cell lines. The data presented below is from a study on the mantle cell lymphoma (MCL) cell line Granta-519.[1]
| Treatment (1 µM for 24 hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| DMSO (Control) | 45.3 | 35.8 | 18.9 |
| This compound | 72.1 | 15.2 | 12.7 |
Data extracted from Jiang et al., 2019.[1]
These results demonstrate a significant increase in the G1 population and a corresponding decrease in the S and G2/M populations upon treatment with this compound, confirming its role in inducing a potent G1 cell cycle arrest.[1]
Experimental Protocols
Cell Culture
Granta-519 mantle cell lymphoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
Objective: To determine the degradation of CDK4, CDK6, and the phosphorylation status of Rb.
Protocol:
-
Granta-519 cells were seeded and treated with 1 µM of this compound or DMSO for 24 hours.[1]
-
Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), total Rb, and GAPDH (as a loading control) overnight at 4°C.
-
The membrane was washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Objective: To quantify the distribution of cells in different phases of the cell cycle.
Protocol:
-
Granta-519 cells were treated with 1 µM of this compound or DMSO for 24 hours.[1]
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The cells were incubated in the dark for 30 minutes at room temperature.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.[1]
Signaling Pathways and Visualizations
The mechanism of action of this compound and its effect on the cell cycle can be visualized through signaling pathway diagrams.
Conclusion
This compound represents a promising strategy for the treatment of cancers dependent on the CDK4/6 signaling pathway. Its ability to induce potent and selective degradation of CDK4 and CDK6 leads to a robust G1 cell cycle arrest in cancer cells. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of this and similar PROTAC-based therapies. The continued investigation into the nuances of its mechanism and the identification of predictive biomarkers will be crucial for its successful clinical translation.
References
Harnessing PROTAC Technology for CDK4/6 Degradation: A Technical Guide
Introduction to PROTAC Technology and the CDK4/6 Axis
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest from the cellular environment.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3] This event-driven, catalytic mechanism allows for the degradation of target proteins at nanomolar concentrations.[4]
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, specifically governing the transition from the G1 to the S phase.[5][6] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[5][6] While small molecule inhibitors of CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have been approved for the treatment of certain cancers, resistance to these therapies is a significant clinical challenge.[1][7] PROTAC-mediated degradation of CDK4/6 offers a promising strategy to overcome the limitations of traditional inhibition by eliminating the entire protein, thereby preventing both its kinase-dependent and -independent functions.[8][9]
Core Principles of CDK4/6 PROTAC Design
The design of an effective CDK4/6 PROTAC hinges on the careful selection and integration of three key components: the warhead, the E3 ligase ligand, and the linker.
-
Warhead Selection: The warhead is a ligand that binds to the target protein, in this case, CDK4/6. The most commonly used warheads are derived from clinically approved CDK4/6 inhibitors, including palbociclib, ribociclib, and abemaciclib.[10] The choice of warhead can influence the selectivity and potency of the resulting PROTAC.
-
E3 Ligase Recruitment: The E3 ligase ligand recruits an E3 ubiquitin ligase to the target protein. The most frequently utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[10] Ligands such as pomalidomide and lenalidomide are commonly used to recruit CRBN.[10]
-
Linker Optimization: The linker connects the warhead and the E3 ligase ligand. The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex (PROTAC-target protein-E3 ligase), which ultimately dictates the efficiency and selectivity of degradation.[10]
Quantitative Analysis of CDK4/6 PROTACs
The following tables summarize the in vitro potency and pharmacokinetic properties of various CDK4/6 PROTACs reported in the literature.
Table 1: In Vitro Degradation Potency of CDK4/6 PROTACs
| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | DC50 (CDK4) | DC50 (CDK6) | Reference |
| 7f | - | - | Jurkat | 10.5 nM | 2.5 nM | [11] |
| pal-pom | Palbociclib | Pomalidomide | MDA-MB-231 | ~15 nM | - | [4] |
| rib-pom | Ribociclib | Pomalidomide | MDA-MB-231 | ~100 nM | - | [4] |
| Unnamed | - | Cereblon | MDA-MB-231 | 1-100 nM | 1-100 nM | [7] |
DC50: Concentration required for 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of CDK4/6 PROTACs
| PROTAC | Cell Line | IC50 | Reference |
| 7f | Jurkat | 0.18 µM | [11] |
| Unnamed | TNBC cell lines | <100 nM | [7] |
| Unnamed | ER+ cell lines | <25 nM | [7] |
IC50: Concentration required for 50% inhibition of cell proliferation.
Table 3: Pharmacokinetic Properties of a CDK4/6 PROTAC
| PROTAC | Parameter | Value | Reference |
| Unnamed | Half-life (mice) | 2-10 hours | [7] |
| Unnamed | Oral bioavailability (mice) | 50-96% | [7] |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are outlines of key experimental protocols.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for a specified period (e.g., 72 hours).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a defined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. A G0/G1 phase arrest is an expected outcome of CDK4/6 degradation.[7]
In Vivo Xenograft Studies
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for the study.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MCF7) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Compare the tumor growth inhibition between the treatment and control groups.
Visualizing Core Concepts
Diagrams generated using Graphviz provide a clear visual representation of key pathways and workflows.
Caption: The CDK4/6-Rb-E2F signaling pathway controls the G1-S cell cycle transition.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the development of CDK4/6 PROTACs.
Conclusion and Future Perspectives
PROTAC technology offers a powerful and innovative approach to targeting CDK4/6 for cancer therapy. By inducing the degradation of these key cell cycle regulators, CDK4/6 PROTACs have demonstrated the potential to overcome the resistance mechanisms that limit the efficacy of traditional inhibitors.[1][7] The development of dual and selective degraders for CDK4 and CDK6 further provides valuable tools to dissect their distinct biological functions.[12]
Future research in this area will likely focus on several key aspects:
-
Exploring Novel E3 Ligases: Expanding the repertoire of E3 ligases beyond CRBN and VHL could lead to PROTACs with improved tissue specificity and reduced off-target effects. The use of DCAF16 is an emerging area of interest.[13][14]
-
Optimizing Pharmacokinetics: Enhancing the drug-like properties of CDK4/6 PROTACs, including their oral bioavailability and metabolic stability, is crucial for their clinical translation.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to CDK4/6 degraders will be essential for the long-term success of this therapeutic strategy.
-
Clinical Translation: The progression of potent and selective CDK4/6 PROTACs into clinical trials will be the ultimate validation of this approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Recent Progress in CDK4/6 Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 11. Development of Degraders of Cyclin-Dependent Kinases 4 and 6 Based on Rational Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of PROTAC degrader probe of CDK4/6 based on DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to BSJ-03-204 triTFA: A Selective CDK4/6 Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-204 trifluoroacetate (triTFA) is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), BSJ-03-204 functions by inducing the selective, Cereblon (CRBN)-mediated ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for BSJ-03-204 triTFA.
Chemical Structure and Properties
BSJ-03-204 is a hetero-bifunctional molecule composed of a ligand for CDK4/6 based on the inhibitor Palbociclib, a linker, and a ligand for the E3 ubiquitin ligase Cereblon.[1][2] The trifluoroacetate salt form enhances the solubility and stability of the compound.
Chemical Structure
A 2D representation of the chemical structure of the parent molecule, BSJ-03-204, is provided by the IUPHAR/BPS Guide to PHARMACOLOGY.
Physicochemical Properties
The following table summarizes the key physicochemical properties of BSJ-03-204 and its triTFA salt.
| Property | Value | Source |
| Chemical Formula | C₄₃H₄₈N₁₀O₈ | R&D Systems |
| Molecular Weight | 832.92 g/mol | R&D Systems |
| CAS Number | 2349356-09-6 | R&D Systems |
| Appearance | Solid | MedChemExpress |
| Purity | ≥98% | R&D Systems |
| Solubility | Soluble to 20 mM in DMSO | R&D Systems |
| Storage | Store at -20°C | R&D Systems |
Pharmacological Properties
This compound is a highly potent and selective degrader of CDK4 and CDK6.
| Property | Value | Source |
| Target(s) | CDK4 and CDK6 | MedChemExpress |
| Mechanism of Action | PROTAC-mediated protein degradation | IUPHAR/BPS Guide to PHARMACOLOGY |
| IC₅₀ (CDK4/D1) | 26.9 nM | MedChemExpress |
| IC₅₀ (CDK6/D1) | 10.4 nM | MedChemExpress |
| Selectivity | Does not induce IKZF1/3 degradation | MedChemExpress |
Mechanism of Action: Signaling Pathway
This compound operates through a PROTAC-mediated mechanism of action. It forms a ternary complex between the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the poly-ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome. This targeted protein degradation leads to cell cycle arrest at the G1 phase and exerts potent anti-proliferative effects in cancer cells.
Caption: Mechanism of action of BSJ-03-204.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on cited literature.
Cell Proliferation Assay
This protocol assesses the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Lines: Mantle cell lymphoma (MCL) cell lines (e.g., Jeko-1, Mino, Granta-519, Rec-1, and Maver-1).[3]
-
Reagents: this compound, appropriate cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a range of this compound concentrations (e.g., 0.0001-100 μM).[3]
-
Incubate for 3 to 4 days.[3]
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
-
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Line: Granta-519 or other suitable cancer cell lines.[1]
-
Reagents: this compound, phosphate-buffered saline (PBS), ethanol, and a DNA staining solution (e.g., propidium iodide).
-
Procedure:
-
Treat cells with this compound (e.g., 1 μM) for a specified duration (e.g., 24 hours).[4]
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold ethanol.
-
Stain the cells with the DNA staining solution.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Western Blot Analysis for Protein Degradation
This protocol is used to confirm the degradation of target proteins.
-
Cell Lines: Wild-type (WT) and CRBN-knockout (Crbn-/-) Jurkat cells.
-
Reagents: this compound, lysis buffer, primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin), and a suitable secondary antibody.
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 μM) for a specified time (e.g., 4 hours).[4]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibodies, followed by the secondary antibody.
-
Visualize the protein bands using a suitable detection method.
-
Caption: A typical workflow for a Western Blot experiment.
Conclusion
This compound is a valuable research tool for studying the roles of CDK4 and CDK6 in cell cycle regulation and oncology. Its potent and selective degradation of these key kinases, without affecting neosubstrates like IKZF1/3, makes it a more specific tool compared to traditional kinase inhibitors. The provided data and protocols in this guide should serve as a valuable resource for researchers and drug development professionals working in this area.
References
Unveiling the Selectivity of BSJ-03-204 triTFA: A Technical Guide to a Dual CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of BSJ-03-204 triTFA, a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), this compound presents a novel therapeutic modality by inducing the degradation of its target proteins rather than simple inhibition. This document provides a comprehensive overview of its mechanism, quantitative selectivity data, and the detailed experimental methodologies used for its characterization.
Core Mechanism of Action: A PROTAC Approach
This compound is a heterobifunctional molecule that simultaneously binds to both CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This ternary complex formation facilitates the ubiquitination of CDK4 and CDK6, marking them for proteasomal degradation. This targeted protein degradation leads to a potent and sustained downstream effect, primarily the induction of G1 cell cycle arrest[1].
Below is a diagram illustrating the mechanism of action of this compound.
Quantitative Selectivity Data
This compound demonstrates potent degradation of both CDK4 and CDK6, with a slight preferential activity towards CDK6. The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.
| Target | IC50 (nM) |
| CDK4/D1 | 26.9[1][2] |
| CDK6/D1 | 10.4[1][2] |
Signaling Pathway Context
CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. They form complexes with D-type cyclins and phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression. By inducing the degradation of CDK4 and CDK6, this compound effectively blocks this pathway, leading to G1 arrest.
The following diagram outlines the CDK4/6-Cyclin D-Rb signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors and degraders. The following sections outline the typical experimental protocols used to characterize the selectivity and mechanism of action of compounds like this compound.
Biochemical Kinase Assay for IC50 Determination
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of CDK4/D1 and CDK6/D1.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes
-
Retinoblastoma (Rb) protein or a peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the kinase (CDK4/D1 or CDK6/D1) and the Rb substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for PROTAC-Mediated Degradation
This protocol is used to visualize and quantify the degradation of CDK4 and CDK6 in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MCL, Molt4)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
The following diagram illustrates the experimental workflow for assessing protein degradation.
References
BSJ-03-204 triTFA: A Technical Guide to a Selective CDK4/6 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BSJ-03-204 triTFA, a potent and selective chemical probe for studying the function of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of CDK4 and CDK6 proteins within the cell.[1][2] Based on the structure of the CDK4/6 inhibitor Palbociclib, this compound links a ligand for CDK4/6 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This dual-binding capacity enables the recruitment of the cellular ubiquitin-proteasome system to selectively tag CDK4 and CDK6 for degradation, thereby providing a powerful tool to investigate the biological consequences of their removal. Notably, it does not induce the degradation of common Cereblon neosubstrates such as IKZF1 and IKZF3.[1][4][5]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. The molecule forms a ternary complex between the target proteins (CDK4 or CDK6) and the Cereblon E3 ubiquitin ligase. This proximity induces the polyubiquitination of CDK4/6, marking them for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of BSJ-03-204 to induce the degradation of multiple target protein molecules.
CDK4/6 Signaling Pathway
CDK4 and CDK6 are key regulators of the cell cycle, primarily controlling the G1 to S phase transition. In response to mitogenic signals, D-type cyclins accumulate and bind to CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA replication and cell cycle progression. By degrading CDK4 and CDK6, this compound effectively blocks this pathway, leading to cell cycle arrest at the G1 phase.
Biochemical and Cellular Activity
The activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| CDK4/D1 | Kinase Inhibition | 26.9 | [1][3] |
| CDK6/D1 | Kinase Inhibition | 10.4 | [1][3] |
| Cell Line | Assay Type | Effect | Concentration | Duration | Reference |
| Mantle Cell Lymphoma (MCL) | Anti-proliferation | Potent anti-proliferative effects | 0.0001-100 µM | 3-4 days | [1][2] |
| Mantle Cell Lymphoma (MCL) | Cell Cycle Analysis | Potent G1 arrest | 1 µM | 1 day | [1][2] |
| Wild-Type (WT) Cells | Protein Degradation | Degradation of CDK4/6 | 0.1-5 µM | 4 hours | [1][2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a general method for assessing the inhibitory activity of compounds against CDK4/Cyclin D1 and CDK6/Cyclin D1.
Materials:
-
Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes
-
Biotinylated substrate peptide (e.g., a derivative of Rb protein)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
This compound and control compounds (e.g., Palbociclib)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of the CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate peptide and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection reagents diluted in HTRF detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.
Western Blot for CDK4/6 Degradation
This protocol outlines the procedure for assessing the degradation of CDK4 and CDK6 in a mantle cell lymphoma cell line, such as Granta-519.
Materials:
-
Granta-519 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed Granta-519 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO for 4 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Cell Viability Assay (MTS Assay)
This protocol is for determining the anti-proliferative effects of this compound on mantle cell lymphoma cell lines.
Materials:
-
Mantle cell lymphoma cell line (e.g., Granta-519)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the MCL cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow the cells to acclimate.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.
-
Incubate the plate for 3-4 days at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the method for analyzing the effect of this compound on the cell cycle distribution of MCL cells.
Materials:
-
Mantle cell lymphoma cell line (e.g., Granta-519)
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed Granta-519 cells in a 6-well plate and treat with 1 µM this compound or DMSO for 24 hours.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Preliminary Studies of BSJ-03-204 triTFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 triTFA is a potent and selective, Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2]. As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective, cereblon-dependent ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6[3]. This molecule has demonstrated anti-proliferative effects in various cancer cell lines and induces G1 cell cycle arrest[1][2]. Notably, BSJ-03-204 does not induce the degradation of neosubstrates IKZF1 and IKZF3, highlighting its selectivity[1][2]. This technical guide provides a comprehensive overview of the preliminary studies on BSJ-03-204, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies of BSJ-03-204.
Table 1: Biochemical Activity of BSJ-03-204
| Target | IC50 (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Data from in vitro kinase assays.[1][2][4]
Table 2: Cellular Activity of BSJ-03-204 in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Assay | Concentration Range (µM) | Duration | Effect |
| MCL cell lines | Anti-proliferative | 0.0001-100 | 3 or 4 days | Potent anti-proliferative effects |
| Granta-519 | Cell Cycle Analysis | 1 | 1 day | Potent G1 arrest |
Data from cell-based assays.[1][2]
Table 3: Degradation Profile of BSJ-03-204 in Jurkat Cells
| Target Protein | Concentration Range (µM) | Duration | Result |
| CDK4/6 | 0.1-5 | 4 hours | Degradation observed in Wild-Type cells |
| IKZF1/3 | 0.1-5 | 4 hours | No degradation observed in Wild-Type cells |
Data from immunoblotting experiments in wild-type (WT) and CRBN-/- Jurkat cells.[5]
Table 4: Proteome-wide Selectivity of BSJ-03-204
| Cell Line | Concentration (nM) | Duration | Key Finding |
| Molt4 | 250 | 5 hours | Selective for CDK4/6 degradation |
Data from quantitative proteomics analysis.[5]
Experimental Protocols
Cell Culture
-
Jurkat and Molt4 Cells: These suspension cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Granta-519 Cells: This mantle cell lymphoma cell line was cultured in DMEM (4.5 g/L glucose) supplemented with 10% heat-inactivated FBS and 2 mM L-glutamine[6][7]. Cells were maintained in a humidified incubator at 37°C with 10% CO2[6]. The doubling time is approximately 48 hours, and the maximum cell density is around 2.6 x 10^6 cells/ml[6].
Immunoblotting for Protein Degradation
-
Cell Treatment: Jurkat cells (wild-type and CRBN-/-) were seeded and treated with BSJ-03-204 at concentrations ranging from 0.1 to 5 µM for 4 hours.
-
Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: MCL cells were seeded in 96-well opaque-walled plates.
-
Compound Treatment: Cells were treated with a serial dilution of BSJ-03-204 (0.0001-100 µM) for 3 or 4 days.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Luminescence was measured using a plate reader.
Cell Cycle Analysis
-
Cell Treatment: Granta-519 cells were treated with 1 µM BSJ-03-204 for 24 hours. Jurkat cells were treated with 100 nM of the compound for 24 hours[5].
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing. Cells were fixed for at least 30 minutes on ice.
-
Staining: Fixed cells were washed with PBS and then resuspended in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases of the cell cycle were determined by analyzing the DNA content histograms.
Quantitative Proteomics
-
Sample Preparation: Molt4 cells were treated with 250 nM BSJ-03-204 for 5 hours[5]. Cells were harvested and lysed.
-
Protein Digestion and TMT Labeling: Proteins were digested into peptides, and the resulting peptides were labeled with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: Labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins across different samples was determined by analyzing the TMT reporter ion intensities.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of action of BSJ-03-204 and the general experimental workflows described in this guide.
Caption: Mechanism of action of BSJ-03-204 as a PROTAC.
Caption: General experimental workflow for the characterization of BSJ-03-204.
Caption: Simplified signaling pathway of CDK4/6 and the effect of BSJ-03-204.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. This compound | PROTAC CDK4/6 蛋白降解剂 | MCE [medchemexpress.cn]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. Cell Culture [bio-protocol.org]
Methodological & Application
Application Notes: BSJ-03-204 triTFA for Mantle Cell Lymphoma (MCL) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces selective intracellular proteolysis.[2] BSJ-03-204 is composed of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding forms a ternary complex, leading to the ubiquitination and subsequent degradation of CDK4/6 by the proteasome.[4]
Mantle Cell Lymphoma (MCL) is a type of B-cell non-Hodgkin lymphoma often characterized by the t(11;14) chromosomal translocation, which results in the overexpression of cyclin D1.[5] Cyclin D1 forms a complex with CDK4/6 to phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein. This action releases the E2F transcription factor, promoting cell cycle progression from the G1 to the S phase and driving cellular proliferation.[2][5] By inducing the degradation of CDK4/6, BSJ-03-204 effectively blocks this pathway, leading to G1 cell cycle arrest and potent anti-proliferative effects in MCL cell lines.[1][5] Unlike some other CRBN-based degraders, BSJ-03-204 is highly selective and does not induce the degradation of Ikaros (IKZF1) or Aiolos (IKZF3).[1][2][5]
Mechanism of Action
BSJ-03-204 hijacks the cell's ubiquitin-proteasome system to selectively eliminate CDK4 and CDK6 proteins. This mechanism involves the formation of a ternary complex between the target protein (CDK4/6), the PROTAC molecule (BSJ-03-204), and an E3 ubiquitin ligase (Cereblon). The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, preventing the phosphorylation of Rb and halting cell cycle progression.
References
Application Notes and Protocols for BSJ-03-204 triTFA in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 triTFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As a heterobifunctional molecule, this compound links a ligand for the Cereblon E3 ubiquitin ligase with a CDK4/6 inhibitor moiety, thereby inducing the ubiquitination and subsequent proteasomal degradation of these key cell cycle regulators.[1][4][5] This targeted protein degradation offers a powerful tool for studying the roles of CDK4/6 in cellular processes and for the development of novel cancer therapeutics.[1][2][4]
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Western blot analysis to monitor the degradation of CDK4 and CDK6 in cultured cells.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. One end of the molecule binds to CDK4 or CDK6, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the target kinase, marking it for degradation by the 26S proteasome. This event leads to a decrease in the total cellular levels of CDK4 and CDK6, which can be effectively quantified by Western blotting.
Signaling Pathway
Caption: Mechanism of this compound-mediated CDK4/6 degradation.
Data Presentation
The following table summarizes key quantitative data for the use of this compound in cell-based assays.
| Parameter | Value | Cell Line Example | Reference |
| IC50 (CDK4/D1) | 26.9 nM | In vitro assay | [1][2][3] |
| IC50 (CDK6/D1) | 10.4 nM | In vitro assay | [1][2][3] |
| Effective Concentration for Degradation | 0.1 - 5 µM | Jurkat cells | [2][6] |
| Incubation Time for Degradation | 4 hours | Jurkat cells | [2][6] |
| Effect on Cell Cycle | G1 arrest | Mantle Cell Lymphoma (MCL) cell lines | [2] |
| Concentration for G1 Arrest | 1 µM | MCL cell lines | [2] |
| Incubation Time for G1 Arrest | 24 hours | Jurkat cells | [5] |
| Solubility in DMSO | ≥ 16.66 mg/mL (≥ 20 mM) | N/A |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.[2]
-
Cell Treatment:
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
-
Protocol 2: Western Blot for CDK4 and CDK6 Degradation
This protocol outlines the necessary steps to assess the degradation of CDK4 and CDK6 following treatment with this compound.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
Primary antibodies: Anti-CDK4, Anti-CDK6, and a loading control (e.g., Anti-β-actin, Anti-GAPDH, or Anti-tubulin)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Western blot imaging system
Workflow Diagram:
Caption: Western Blot experimental workflow.
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate well).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired final concentration (1x) and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-CDK4, anti-CDK6, and loading control) in blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for the recommended time.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the CDK4 and CDK6 bands to the corresponding loading control bands to determine the relative protein degradation.
-
Conclusion
This document provides a comprehensive guide for the utilization of this compound in Western blot analysis. By following these protocols, researchers can effectively monitor the targeted degradation of CDK4 and CDK6, facilitating further investigation into their biological functions and the therapeutic potential of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BSJ-03-204 triTFA in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BSJ-03-204 triTFA in cell viability assays. This compound is a potent and selective Palbociclib-based CDK4/6 dual degrader. It functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of CDK4 and CDK6 through the recruitment of the E3 ubiquitin ligase Cereblon.[1][2][3][4] This compound has demonstrated anti-proliferative effects in various cancer cell lines, making it a valuable tool for oncology research and drug development.[1][3][4][5]
Introduction to this compound
This compound is a heterobifunctional small molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual-functionality allows it to simultaneously bind to both CDK4/6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.[2][6] Notably, BSJ-03-204 does not induce the degradation of Ikaros (IKZF1) or Aiolos (IKZF3), which are known off-targets of some CRBN-recruiting molecules.[1][2][3][4] The degradation of CDK4/6 leads to a G1 cell cycle arrest and inhibits cell proliferation in cancer cells.[1][3][4][6]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for various cellular effects based on published data. This information is crucial for designing cell viability and proliferation experiments.
| Effect | Cell Line(s) | Concentration Range | Incubation Time | Reference |
| Potent anti-proliferative effects | Mantle Cell Lymphoma (MCL) cell lines (Jeko-1, Mino, Granta-519, Rec-1, and Maver-1) | 0.0001 - 100 µM | 3 or 4 days | [1][5][7] |
| Potent G1 cell cycle arrest | Jurkat cells | 1 µM | 1 day | [1][3][4] |
| Selective degradation of CDK4/6 | Wild-type (WT) cells | 0.1 - 5 µM | 4 hours | [1][3][4] |
| IC50 for CDK4/D1 | Not specified | 26.9 nM | Not specified | [1][3][4][8] |
| IC50 for CDK6/D1 | Not specified | 10.4 nM | Not specified | [1][3][4][8] |
Signaling Pathway of BSJ-03-204
The diagram below illustrates the mechanism of action of BSJ-03-204 as a PROTAC, leading to the degradation of CDK4/6 and subsequent cell cycle arrest.
Caption: Mechanism of BSJ-03-204 induced CDK4/6 degradation and cell cycle arrest.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide), sterile
-
Cancer cell line of interest (e.g., Mantle Cell Lymphoma lines)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM or 20 mM).
-
Aliquot the stock solution and store at -20°C or -80°C, protected from light.[1]
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "no cell" (medium only) and "vehicle control" (cells treated with DMSO equivalent to the highest BSJ-03-204 concentration).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution to achieve the desired final concentrations (e.g., a range from 0.001 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, gently centrifuge the plate and aspirate the medium before adding the treatment medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.[9][11]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently mix the contents of the wells using a multichannel pipette.
-
Incubate the plate for an additional 4 hours to overnight at 37°C to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cell viability (MTT) assay.
Caption: Workflow for determining cell viability using the MTT assay with BSJ-03-204.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for BSJ-03-204 triTFA-Mediated CDK4/6 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BSJ-03-204 triTFA, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document outlines the mechanism of action, summarizes key experimental data, and offers detailed protocols for investigating the effects of this compound in relevant cancer cell lines.
Mechanism of Action
This compound is a bifunctional molecule that induces the degradation of CDK4 and CDK6.[1][2][3] It functions by simultaneously binding to the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity facilitates the polyubiquitination of CDK4 and CDK6, marking them for subsequent degradation by the proteasome.[4] BSJ-03-204 is based on the CDK4/6 inhibitor Palbociclib and is designed to be selective for CDK4/6 degradation without affecting the levels of Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4]
Data Presentation
The following tables summarize the quantitative data regarding the treatment conditions and effects of this compound in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK4/D1 | 26.9 |
| CDK6/D1 | 10.4 |
Source: MedchemExpress, Adooq Bioscience[1][2]
Table 2: Experimental Conditions for Observing this compound Effects
| Cell Line | Concentration Range | Treatment Time | Observed Effect | Reference |
| Jurkat | 0.1 - 5 µM | 4 hours | Degradation of CDK4/6 | [1][2][4] |
| Molt4 | 250 nM | 5 hours | Selective degradation of CDK4/6 | [4] |
| Granta-519 | 1 µM | 24 hours (1 day) | Degradation of CDK4/6, G1 cell cycle arrest | [4] |
| MCL Cell Lines | 0.0001 - 100 µM | 3 - 4 days | Anti-proliferative effects | [1][2][3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of BSJ-03-204 and the general workflows for key experimental procedures.
Caption: Mechanism of BSJ-03-204 mediated CDK4/6 degradation.
References
Application Notes and Protocols for BSJ-03-204 triTFA Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 triTFA is a potent and selective, Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it functions by linking the CDK4/6 ligand to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][2][4] This targeted protein degradation leads to a G1 phase cell cycle arrest and exhibits potent anti-proliferative effects in cancer cells.[1][2] Notably, BSJ-03-204 is distinguished by its selectivity for CDK4/6 degradation without inducing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), common off-targets of some CRBN-based PROTACs.[1][2]
These application notes provide detailed protocols for studying the effects of this compound in responsive cell lines, with a focus on mantle cell lymphoma (MCL) cell lines.
Responsive Cell Lines
BSJ-03-204 has demonstrated significant activity in various cancer cell lines, particularly in mantle cell lymphoma (MCL). The following cell lines have been identified as responsive to BSJ-03-204 treatment:
-
Mantle Cell Lymphoma (MCL):
-
Other Cancer Cell Lines:
-
Jurkat (T-cell acute lymphoblastic leukemia)[2]
-
Molt4 (T-cell acute lymphoblastic leukemia)
-
Data Summary
In Vitro Activity of BSJ-03-204
| Parameter | Target | Value | Cell Line(s) | Reference |
| IC50 | CDK4/D1 | 26.9 nM | N/A (Biochemical Assay) | [1][2][3] |
| CDK6/D1 | 10.4 nM | N/A (Biochemical Assay) | [1][2][3] |
Cellular Effects of BSJ-03-204
| Experiment | Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| Anti-proliferative Effects | MCL cell lines (Jeko-1, Mino, Granta-519, Rec-1, Maver-1) | 0.0001 - 100 µM | 3 - 4 days | Potent anti-proliferative effects | [1][3] |
| Cell Cycle Arrest | Granta-519 | 1 µM | 1 day | Potent induction of G1 arrest | [1][3] |
| Jurkat (Wildtype) | 100 nM | 24 hours | Profound G1 arrest | [2] | |
| Protein Degradation | Jurkat (Wildtype) | 0.1, 0.5, 1, 5 µM | 4 hours | Selective degradation of CDK4/6 | [2] |
| Granta-519 | 1 µM | 1 day | Degradation of CDK4/6 | [2] | |
| Molt4 | 250 nM | 5 hours | Selective for CDK4/6 degradation | [5] |
Signaling Pathway
BSJ-03-204 operates through the PROTAC mechanism to induce the degradation of CDK4 and CDK6, which are key regulators of the G1-S phase transition in the cell cycle. By degrading these kinases, BSJ-03-204 prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to the maintenance of the Rb-E2F complex. This complex represses the transcription of genes required for S-phase entry, thereby causing a G1 cell cycle arrest.
Caption: Mechanism of BSJ-03-204 leading to CDK4/6 degradation and G1 cell cycle arrest.
Experimental Protocols
Cell Proliferation Assay (MTS/CellTiter-Glo® Based)
This protocol is for assessing the anti-proliferative effects of BSJ-03-204 on MCL cell lines.
Materials:
-
Responsive MCL cell lines (e.g., Granta-519)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader capable of measuring absorbance at 490 nm (for MTS) or luminescence.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of BSJ-03-204 in complete culture medium from the 10 mM DMSO stock. A typical concentration range is 0.0001 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 3 to 4 days at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control wells.
-
Plot the normalized values against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for assessing cell proliferation after BSJ-03-204 treatment.
Western Blot Analysis for CDK4/6 Degradation
This protocol is to detect the degradation of CDK4 and CDK6 in response to BSJ-03-204.
Materials:
-
Responsive cell lines (e.g., Jurkat, Granta-519)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-Actin or anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of BSJ-03-204 (e.g., 0.1, 0.5, 1, 5 µM) for 4 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of CDK4 and CDK6 bands to the loading control.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of BSJ-03-204 on cell cycle distribution.
Materials:
-
Responsive cell lines (e.g., Granta-519, Jurkat)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with BSJ-03-204 (e.g., 1 µM for Granta-519 for 24 hours; 100 nM for Jurkat for 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Gate out doublets and debris.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for Immunoprecipitation of CDK4/6 Following BSJ-03-204 triTFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-204 triTFA is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective intracellular ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][2][3][4][5][6][7] This mechanism of action makes it a valuable tool for studying the roles of CDK4/6 in cell cycle progression and a potential therapeutic agent in oncology.[3][7] BSJ-03-204 is based on the CDK4/6 inhibitor Palbociclib and is linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][8] A key feature of BSJ-03-204 is its selectivity for CDK4/6 degradation without inducing the degradation of neosubstrates of Cereblon such as IKZF1/3.[1][4][5][6][9]
These application notes provide detailed protocols for the immunoprecipitation of CDK4 and CDK6 from cell lysates after treatment with this compound, enabling researchers to study the effects of this degrader on CDK4/6 protein levels, interactions, and downstream signaling pathways.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the efficacy and selectivity of this compound in inducing the degradation of CDK4 and CDK6.
| Parameter | CDK4/D1 | CDK6/D1 | Reference |
| IC₅₀ | 26.9 nM | 10.4 nM | [1][2][5][7] |
| Cell Line | Treatment Concentration | Treatment Duration | Effect on CDK4/6 | Reference |
| MOLT-4 | 250 nM | 5 hours | Selective degradation of CDK4/6 | [9] |
| Granta-519 | 1 µM | 24 hours | Pronounced degradation of CDK4/6 | [9] |
| WT Cells | 0.1-5 µM | 4 hours | Degradation of CDK4/6, no IKZF1/3 degradation | [1][3][4][6][7] |
| MCL Cell Lines | 0.0001-100 µM | 3-4 days | Potent anti-proliferative effects | [1][3][4][6][7] |
| Jurkat (WT) | 100 nM | 24 hours | G1 arrest | [9] |
Signaling Pathway and Experimental Workflow
CDK4/6 Signaling Pathway and Mechanism of this compound
Experimental Workflow for Immunoprecipitation of CDK4/6
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture mantle cell lymphoma (MCL) cell lines (e.g., Granta-519, JeKo-1) or other appropriate cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Treatment:
-
Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL in appropriate culture plates.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentration of this compound (e.g., 100 nM, 250 nM, 1 µM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 6, 24 hours).
-
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or NP-40 lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Protocol 3: Immunoprecipitation of CDK4/6
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500 µg - 1 mg of total protein lysate, add 20 µL of Protein A/G agarose beads or magnetic beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a fresh tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of primary antibody (e.g., anti-CDK4 or anti-CDK6 antibody).
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads or magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the immunocomplexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer or a high-salt wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% NP-40). For each wash, resuspend the beads and then pellet them.
-
Protocol 4: Western Blot Analysis
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer to the beads and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK4, anti-CDK6, or antibodies against interacting proteins) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software to quantify the levels of immunoprecipitated proteins.
-
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin D-CDK4 kinase destabilizes PD-L1 via Cul3SPOP to control cancer immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation of Cdk–Cyclin Complexes for Determination of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay for Characterizing the PROTAC BSJ-03-204 triTFA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BSJ-03-204 triTFA is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It is synthesized by linking a Palbociclib-based CDK4/6 inhibitor to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This bifunctional molecule facilitates the formation of a ternary complex between CDK4/6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases. A key feature of BSJ-03-204 is its selectivity, as it does not induce the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3).[1][4] The degradation of CDK4/6 by BSJ-03-204 leads to a reduction in phosphorylated Retinoblastoma protein (pRb) levels, resulting in G1 phase cell cycle arrest and potent anti-proliferative effects in cancer cell lines, such as those derived from mantle cell lymphoma (MCL).[4]
This application note provides detailed protocols for developing a comprehensive cell-based assay to characterize the activity of this compound. The described assays will enable researchers to assess its effects on cell viability, cell cycle progression, and the targeted degradation of CDK4/6.
Materials and Methods
Materials:
-
This compound (Store at -20°C or -80°C, protect from light)
-
Mantle Cell Lymphoma (MCL) cell lines (e.g., Granta-519, Jeko-1, Mino, Rec-1, Maver-1)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-pRb (Ser807/811), anti-Rb, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed MCL cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.0001 µM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound or DMSO as a vehicle control to the respective wells.
-
Incubate the plate for 3 to 4 days.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Protocol:
-
Seed MCL cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat the cells with this compound at a concentration of 1 µM for 24 hours. Include a DMSO-treated control.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protein Degradation Analysis by Western Blot
This assay is to confirm the degradation of CDK4 and CDK6 and assess the downstream effect on pRb.
Protocol:
-
Seed MCL cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations ranging from 0.1 µM to 5 µM for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, pRb, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in MCL Cell Lines
| Cell Line | This compound IC50 (nM) |
| Granta-519 | Insert experimental value |
| Jeko-1 | Insert experimental value |
| Mino | Insert experimental value |
| Rec-1 | Insert experimental value |
| Maver-1 | Insert experimental value |
Table 2: Effect of this compound on Cell Cycle Distribution in Granta-519 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | Insert % | Insert % | Insert % |
| 1 µM BSJ-03-204 | Insert % | Insert % | Insert % |
Table 3: Degradation of CDK4/6 and Reduction of pRb by this compound in Granta-519 Cells (4h treatment)
| Concentration (µM) | % CDK4 Degradation | % CDK6 Degradation | % pRb Reduction |
| 0.1 | Insert % | Insert % | Insert % |
| 1 | Insert % | Insert % | Insert % |
| 5 | Insert % | Insert % | Insert % |
Visualizations
Caption: Mechanism of action of BSJ-03-204.
Caption: CDK4/6 pathway and G1-S cell cycle transition.
Caption: Experimental workflow for BSJ-03-204 characterization.
References
- 1. researchhub.com [researchhub.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: BSJ-03-204 triTFA in Combination Cancer Therapies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mechanism of Action
Rationale for Combination Therapies
The development of resistance to CDK4/6 inhibitors is a significant clinical challenge.[1][6] Resistance can arise through various mechanisms, including the activation of bypass signaling pathways. Therefore, combining this compound with agents that target these resistance pathways is a rational strategy to enhance its anti-tumor activity and prevent or delay the onset of resistance.
Potential combination strategies include:
-
PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer and is a known mechanism of resistance to CDK4/6 inhibitors.[7] Preclinical studies have shown synergistic effects when combining CDK4/6 inhibitors with PI3K inhibitors in various cancer models, including breast cancer.[6][8]
-
Chemotherapy: The sequential administration of a CDK4/6 inhibitor followed by a chemotherapeutic agent, such as paclitaxel, has been shown to be synergistic. The initial G1 arrest induced by the CDK4/6 inhibitor can synchronize the cancer cell population, making them more susceptible to the cytotoxic effects of chemotherapy upon release from the cell cycle block.[1]
-
Endocrine Therapy: In hormone receptor-positive (HR+) breast cancer, combining CDK4/6 inhibitors with endocrine therapies like fulvestrant or aromatase inhibitors has become a standard of care.[7] This dual blockade of mitogenic signaling pathways leads to a more profound and durable anti-tumor response.
-
PARP Inhibitors: In certain cancer types, such as those with BRCA mutations, combining CDK4/6 inhibitors with PARP inhibitors has demonstrated synergistic effects by increasing DNA damage and inhibiting tumor progression.[1]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Elevated RTK activity, such as through FGFR or RET, has been associated with resistance to CDK4/6 inhibitors.[6][8] Co-targeting CDK4/6 and these RTKs can be a promising strategy to overcome resistance.
Quantitative Data on Combination Therapies
The following tables summarize preclinical data from studies investigating the combination of CDK4/6 inhibitors with other anti-cancer agents. While this data was not generated using this compound specifically, it provides a strong rationale for similar combination studies with this PROTAC degrader.
Table 1: In Vitro Synergy of Palbociclib with PI3K Inhibitors in HPV-negative Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines [9]
| Cell Line | Genetic Alteration | Combination | Combination Index (CI) Value (Fa=0.5) | Interpretation |
| Detroit-562 | PIK3CA amplification | Palbociclib + Alpelisib | < 0.1 | Strong Synergy |
| FADU | PIK3CA mutation | Palbociclib + Alpelisib | ~ 0.2 | Synergy |
| HN30 | PIK3CA mutation | Palbociclib + Alpelisib | ~ 0.3 | Synergy |
| PECA-PJ41 | PIK3CA wild type | Palbociclib + Alpelisib | ~ 0.8 | Slight Synergy |
| SCC9 | PIK3CA wild type | Palbociclib + Alpelisib | > 1.0 | Antagonism |
| CAL27 | PIK3CA wild type | Palbociclib + Alpelisib | ~ 1.0 | Additive |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of Abemaciclib in Combination with Endocrine Therapy in an ER+/HER2- Breast Cancer Xenograft Model [10]
| Treatment Group | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Abemaciclib (50 mg/kg) | 65 |
| Tamoxifen | 40 |
| Abemaciclib + Tamoxifen | >100 (Regression) |
| Fulvestrant | 55 |
| Abemaciclib + Fulvestrant | >100 (Regression) |
Experimental Protocols
The following are general protocols for assessing the in vitro effects of this compound in combination with other cancer therapies. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is for determining the effect of this compound, alone and in combination, on the viability of cancer cells.
Materials:
-
This compound
-
Combination agent(s)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent(s) in complete cell culture medium.
-
Treat the cells with this compound and/or the combination agent(s) at various concentrations. Include vehicle-only controls. For combination studies, a dose matrix of both agents should be used to assess for synergy.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves. Synergy can be calculated using software such as CompuSyn, which is based on the Chou-Talalay method.
Protocol 2: Western Blotting for Protein Degradation
This protocol is for assessing the degradation of CDK4 and CDK6 following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-pRb, anti-Rb, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for a Combination Study
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. Combination Paclitaxel and Palbociclib: Results of a Phase I Trial in Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. asco.org [asco.org]
- 6. A combination of the PI3K pathway inhibitor plus cell cycle pathway inhibitor to combat endocrine resistance in hormone receptor-positive breast cancer: a genomic algorithm-based treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
troubleshooting BSJ-03-204 triTFA solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BSJ-03-204 triTFA. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
BSJ-03-204 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] It functions as a dual-mechanism agent: it is based on the CDK4/6 inhibitor Palbociclib, giving it inhibitory activity, and it also links the CDK proteins to the E3 ubiquitin ligase Cereblon, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This dual action of inhibition and degradation makes it a valuable tool for cancer research. This compound is the trifluoroacetate salt form of the compound.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound has high solubility in dimethyl sulfoxide (DMSO).[3] For other solvents, particularly aqueous buffers, solubility is expected to be low, which is a common characteristic of PROTAC molecules due to their large and complex structures.
Q3: How do I prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution in DMSO. A concentration of up to 100 mg/mL (85.11 mM) in DMSO has been reported.[3] To aid dissolution, gentle warming and sonication may be necessary.
Q4: My this compound precipitated when I diluted my DMSO stock in aqueous buffer (e.g., PBS or cell culture media). What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Lower the final concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.
-
Use a solvent-assisted dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the DMSO stock to a small volume of the buffer first, mixing well, and then gradually adding the rest of the buffer while vortexing.
-
Consider co-solvents: For in vivo studies, a co-solvent system is often necessary. A common formulation includes PEG300, Tween-80, and saline in addition to DMSO.[1]
-
Sonication: After dilution, brief sonication of the final solution can help to redissolve any precipitate.
Q5: Can the trifluoroacetate (triTFA) salt form affect the solubility and activity of BSJ-03-204?
Yes, the counterion can influence the physicochemical properties of a compound, including its solubility and biological activity. Trifluoroacetate is a common counterion for synthetic molecules purified by HPLC, but it can impact experimental results. If you suspect the TFA salt is causing issues, it is possible to perform a salt exchange to a hydrochloride or acetate salt, though this is a complex procedure and may not be necessary for all applications.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Question: I am observing high variability in my cell-based assays with this compound. What could be the cause?
-
Answer: Inconsistent results can often be traced back to solubility issues. If the compound is not fully dissolved in your cell culture media, the actual concentration your cells are exposed to will vary.
-
Recommendation 1: Visually inspect your final working solution for any signs of precipitation before adding it to your cells.
-
Recommendation 2: Prepare fresh dilutions from your DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of diluted aqueous solutions.
-
Recommendation 3: When preparing your working solution, ensure the final concentration of DMSO is consistent across all experimental conditions and is at a level that is non-toxic to your specific cell line.
-
Issue 2: Difficulty preparing a formulation for in vivo studies.
-
Question: I need to prepare this compound for animal dosing, but it is not soluble in my vehicle. What should I do?
-
Answer: A multi-component vehicle is often required for in vivo administration of poorly soluble compounds like PROTACs. A suggested formulation is provided in the experimental protocols section below.
-
Recommendation 1: Follow the detailed protocol for preparing the in vivo formulation, paying close attention to the order of solvent addition.
-
Recommendation 2: Gentle heating and sonication can be used to aid dissolution during the preparation of the formulation.
-
Recommendation 3: Always prepare the formulation fresh on the day of dosing.
-
Data Presentation
Table 1: Physicochemical Properties of BSJ-03-204 and this compound
| Property | BSJ-03-2004 | This compound |
| Molecular Formula | C₄₃H₄₈N₁₀O₈ | C₄₉H₅₁F₉N₁₀O₁₄ |
| Molecular Weight | 832.92 g/mol | 1174.97 g/mol |
| Appearance | Solid | Solid |
Table 2: Known Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (85.11 mM) | Sonication may be required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Weigh the compound: Accurately weigh out the desired amount of this compound powder.
-
Calculate the required volume of DMSO: Based on the molecular weight of this compound (1174.97 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolve the compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Aid dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes or gently warm the solution to 37°C.
-
Store properly: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on a commonly used vehicle for poorly soluble compounds for in vivo administration.[1]
-
Prepare a concentrated DMSO stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Add solvents sequentially: In a sterile tube, add the following solvents in the specified order, ensuring the solution is clear after each addition:
-
10% of the final volume as the this compound DMSO stock.
-
40% of the final volume with PEG300. Mix well.
-
5% of the final volume with Tween-80. Mix well.
-
45% of the final volume with saline. Mix well to get the final formulation.
-
-
Final concentration: The final concentration of this compound in this formulation will depend on the concentration of the initial DMSO stock. This formulation is a starting point and may need to be optimized for your specific experimental needs.
Visualizations
Caption: A workflow for preparing and troubleshooting solutions of this compound.
Caption: Sequential workflow for preparing an in vivo formulation of this compound.
References
Technical Support Center: Optimizing BSJ-03-204 triTFA Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BSJ-03-204 triTFA in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] It functions as a dual-action molecule: one end binds to CDK4/6, and the other end recruits the E3 ubiquitin ligase Cereblon (CRBN).[5] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[5] This degradation leads to a G1 cell cycle arrest and exhibits anti-proliferative effects in cancer cells.[1][2][4][6]
Q2: What are the reported IC50 values for BSJ-03-204?
BSJ-03-204 has demonstrated potent activity against its target kinases. The reported half-maximal inhibitory concentrations (IC50) are:
Q3: What is the recommended concentration range and treatment duration for in vitro experiments?
Based on available data, BSJ-03-204 has shown potent anti-proliferative effects in mantle cell lymphoma (MCL) cell lines at concentrations ranging from 0.0001 to 100 μM with treatment durations of 3 to 4 days.[1][2][4] For inducing G1 arrest, a concentration of 1 μM for 24 hours has been effective.[1][2][4] Degradation of CDK4/6 has been observed with concentrations between 0.1 and 5 μM after a 4-hour treatment.[1][2][4]
Q4: How should I prepare and store this compound stock solutions?
For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] Stock solutions are typically prepared in DMSO. For example, a 10 mM stock can be prepared in DMSO.[7]
Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak response at expected concentrations | Compound inactivity: Improper storage or handling leading to degradation. | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh stock solutions in a suitable solvent like DMSO. |
| Cell line insensitivity: The chosen cell line may not be dependent on CDK4/6 signaling or may have mechanisms of resistance. | Confirm the expression of CDK4, CDK6, and CRBN in your cell line. Consider testing a positive control cell line known to be sensitive to CDK4/6 inhibition. | |
| Insufficient treatment time: As a PROTAC, BSJ-03-204 requires time to induce protein degradation. | Increase the incubation time. For anti-proliferation assays, consider extending the treatment duration to 72 hours or longer. | |
| Inconsistent or highly variable results between replicates | Pipetting errors: Inaccurate serial dilutions or inconsistent volumes added to wells. | Use calibrated pipettes and practice good pipetting technique. Prepare a master mix of the compound at each concentration to add to replicate wells. |
| Cell plating inconsistency: Uneven cell distribution in the microplate wells. | Ensure a homogenous cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. | |
| Edge effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. | |
| Dose-response curve does not reach a plateau (incomplete curve) | Concentration range is too narrow: The selected concentrations are not high or low enough to define the top and bottom of the curve. | Broaden the range of concentrations tested. A common approach is to use a wide range, for example, from 1 nM to 10 µM, with 3-fold dilutions.[8] |
| Compound solubility issues at high concentrations: The compound may precipitate out of solution. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower maximum concentration. | |
| Unusual or biphasic dose-response curve | Off-target effects: At high concentrations, the compound may be hitting other targets, leading to unexpected biological responses. | Focus on the portion of the curve that reflects the intended pharmacology. If the biphasic nature is reproducible, it may warrant further investigation into off-target effects. |
| Cell toxicity: High concentrations of the compound or the solvent (e.g., DMSO) may be causing non-specific cell death. | Ensure the final concentration of the solvent is consistent across all wells and is at a level that is non-toxic to the cells. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (CDK4/D1) | 26.9 nM | [1][2][3][4] |
| IC50 (CDK6/D1) | 10.4 nM | [1][2][3][4] |
| Effective Anti-proliferative Concentration Range (MCL cell lines) | 0.0001 - 100 μM (3-4 days) | [1][2][4] |
| Effective G1 Arrest Concentration (in vitro) | 1 μM (24 hours) | [1][2][4] |
| Effective CDK4/6 Degradation Concentration (in vitro) | 0.1 - 5 μM (4 hours) | [1][2][4] |
Experimental Protocol: Generating a Dose-Response Curve for this compound using a Cell Viability Assay
This protocol outlines the steps for determining the dose-response of this compound on a cancer cell line using a standard colorimetric cell viability assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well microplates
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the treatment period.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions initially.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the appropriate drug dilution or control solution to each well. It is good practice to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
This typically involves adding the assay reagent to each well and incubating for a specific period.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound leading to G1 cell cycle arrest.
Caption: Experimental workflow for generating a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
avoiding the hook effect with BSJ-03-204 triTFA
Welcome to the technical support center for BSJ-03-204 triTFA, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their experiments and avoid common pitfalls, such as the hook effect.
This compound is a heterobifunctional molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding capability allows for the recruitment of CRBN to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC that selectively degrades CDK4 and CDK6. It functions by forming a ternary complex between the target protein (CDK4 or CDK6) and the E3 ligase Cereblon, which tags the kinase for proteasomal degradation.[1] This mechanism of action differs from traditional small molecule inhibitors as it leads to the removal of the target protein rather than just blocking its activity.
Q2: What are the IC50 values for BSJ-03-204?
A2: BSJ-03-204 has IC50 values of 26.9 nM for CDK4/D1 and 10.4 nM for CDK6/D1.[2][3]
Q3: What is the "hook effect" in the context of PROTACs like this compound?
A3: The hook effect is a phenomenon observed in PROTAC dose-response experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[4] This results in a bell-shaped dose-response curve. The effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations (i.e., PROTAC binding only to CDK4/6 or only to Cereblon), which prevents the formation of the productive ternary complex necessary for degradation.[4][5]
Q4: At what concentration range is the hook effect typically observed for Palbociclib-based PROTACs?
Troubleshooting Guide
| Problem | Likely Cause | Troubleshooting Steps |
| Decreased CDK4/6 degradation at high concentrations of this compound (Bell-shaped dose-response curve). | Hook Effect: Formation of unproductive binary complexes at excessive PROTAC concentrations. | 1. Confirm the Hook Effect: Perform a dose-response experiment with a wider range of concentrations, ensuring to include points well above the expected optimal concentration (e.g., up to 10 µM or higher). 2. Determine Optimal Concentration: Identify the concentration that results in maximal CDK4/6 degradation (Dmax) from the dose-response curve. 3. Adjust Working Concentration: For subsequent experiments, use this compound at or slightly below the determined optimal concentration to ensure maximal degradation and avoid the hook effect. |
| No or low CDK4/6 degradation at all tested concentrations. | 1. Sub-optimal Concentration Range: The tested concentrations may be too low to induce degradation or entirely within the hook effect region. 2. Issues with Ternary Complex Formation: The PROTAC may not be effectively bringing the target and E3 ligase together in your specific cell line. 3. Low E3 Ligase Expression: The cellular level of Cereblon might be insufficient. | 1. Test a Broader Concentration Range: Screen a very wide range of this compound concentrations (e.g., 0.1 nM to 100 µM). 2. Verify Target Engagement: Confirm that this compound can bind to CDK4/6 and Cereblon in your system using techniques like cellular thermal shift assay (CETSA) or co-immunoprecipitation. 3. Check Cereblon Expression: Confirm the expression of Cereblon in your cell line by Western blot. |
| Variability in degradation between experiments. | 1. Inconsistent Cell State: Differences in cell confluency, passage number, or cell cycle phase can affect protein expression and degradation machinery. 2. Inconsistent Dosing: Inaccurate dilutions or pipetting errors. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number. Consider cell cycle synchronization if your target's expression is cell cycle-dependent. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Identifying the Hook Effect
This protocol outlines the steps to determine the optimal concentration of this compound for CDK4/6 degradation and to identify the concentration range that induces the hook effect.
Materials:
-
This compound
-
Cell line of interest (e.g., a mantle cell lymphoma cell line)
-
Cell culture medium and reagents
-
DMSO (for stock solution)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a wide range of final concentrations (e.g., 0 nM (DMSO control), 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours). A 4-hour incubation is often sufficient to observe degradation.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies for CDK4, CDK6, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for CDK4, CDK6, and the loading control.
-
Normalize the CDK4 and CDK6 band intensities to the loading control.
-
Plot the normalized CDK4 and CDK6 levels against the concentration of this compound.
-
The resulting curve should reveal the optimal concentration for degradation and the onset of the hook effect (where the degradation levels off or decreases at higher concentrations).
-
Visualizations
Caption: Mechanism of the hook effect with this compound.
Caption: Workflow for determining the optimal concentration of BSJ-03-204.
Caption: this compound mechanism of action and downstream effects.
References
BSJ-03-204 triTFA stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BSJ-03-204 triTFA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of this compound throughout your experiments.
Stability and Storage Best Practices
Proper storage and handling are critical to maintain the integrity and activity of this compound.
Recommended Storage Conditions
To ensure the long-term stability of this compound, please adhere to the following storage guidelines.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated.[1] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. Protect from light.[2][3] |
| -20°C | 1 month | Sealed storage, away from moisture. Protect from light.[1][2][3][4] |
Shipping: The compound may be shipped at room temperature for short periods (less than 2 weeks) or on blue ice.[2][5]
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems related to the stability and handling of this compound.
Q1: I am observing lower than expected activity of this compound in my assay.
-
Possible Cause 1: Improper Storage. Verify that the compound, both in solid form and in solution, has been stored at the recommended temperatures and protected from light and moisture.[1][2][3] Long-term storage at -20°C for solutions is limited to one month.[1][2][3][4]
-
Troubleshooting Step 1: If improper storage is suspected, it is recommended to use a fresh vial of the compound.
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions can lead to degradation of the compound.
-
Troubleshooting Step 2: When preparing stock solutions, it is best practice to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]
-
Possible Cause 3: Incompatibility with Experimental Conditions. The compound may be unstable in the presence of strong acids, alkalis, or strong oxidizing/reducing agents.[2]
-
Troubleshooting Step 3: Review your experimental buffer and reagent compositions to ensure compatibility.
Q2: My this compound solution appears cloudy or has visible precipitates.
-
Possible Cause 1: Low Solubility in the Chosen Solvent. While soluble in DMSO, precipitation can occur if the concentration is too high or if the DMSO is not of high quality (e.g., has absorbed water).[3]
-
Troubleshooting Step 1: Ensure you are using newly opened, high-purity DMSO.[3] Gentle warming and/or sonication can aid in dissolution.[4]
-
Possible Cause 2: Precipitation Upon Dilution. The compound may precipitate when diluted from a DMSO stock into an aqueous buffer.
-
Troubleshooting Step 2: When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a surfactant or co-solvent if precipitation persists, but verify their compatibility with your assay.
Q3: How should I handle the compound upon receipt?
-
Best Practice: Upon receiving the shipment, immediately store the compound at the recommended temperature (-20°C for lyophilized powder).[1][5]
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling and preparing this compound for experiments.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent is high-purity, newly opened DMSO.[3]
Q: Is this compound sensitive to light?
A: Yes, solutions of this compound should be protected from light.[3]
Q: How many times can I freeze and thaw a stock solution?
A: It is strongly recommended to avoid multiple freeze-thaw cycles. You should aliquot the stock solution into single-use volumes after preparation.[1]
Q: What are the known incompatibilities for this compound?
A: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
Q: Is the compound hazardous?
A: According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, it is always recommended to handle it with standard laboratory precautions, including wearing personal protective equipment and working in a well-ventilated area.[2]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues with this compound.
References
Technical Support Center: Assessing Cell Permeability of BSJ-03-204 triTFA
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the cell permeability of the PROTAC® CDK4/6 degrader, BSJ-03-204 triTFA. [1][2][3][4]The following information offers detailed experimental protocols and data interpretation guidance to address common challenges encountered during permeability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound is a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). [1][5]It is a Proteolysis-Targeting Chimera (PROTAC) that connects a ligand for the Cereblon E3 ligase to a CDK4/6 ligand. [2][3]For BSJ-03-204 to exert its therapeutic effect, which involves inducing G1 cell cycle arrest and inhibiting proliferation in cancer cells, it must be able to cross the cell membrane to engage its intracellular targets (CDK4/6) and the Cereblon ligase. [1][3]Therefore, assessing its cell permeability is a critical step in preclinical development to predict its potential efficacy and bioavailability.
Q2: Which in vitro models are most suitable for assessing the cell permeability of this compound?
A2: The most common and relevant in vitro models for a small molecule like BSJ-03-204 are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay. [6][7]PAMPA provides a high-throughput screen for passive diffusion, which is a key mechanism for many drugs. [8][9]The Caco-2 assay offers a more physiologically relevant model of the human intestinal barrier, including active transport and efflux mechanisms, which is crucial as PROTACs can sometimes be substrates for efflux pumps. [7][10] Q3: How can I interpret the permeability data obtained from these assays?
A3: Permeability is typically reported as an apparent permeability coefficient (Papp) in cm/s. [11]The classification of compounds based on their Papp values can vary slightly between laboratories, but a general guideline is provided in the table below. Additionally, in the Caco-2 assay, an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). [10][12] Q4: What are the key factors that can influence the cell permeability of a compound like this compound?
A4: Several physicochemical properties influence a compound's ability to cross cell membranes. For small molecules, these include molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, often summarized by Lipinski's "Rule of 5". [6]While BSJ-03-204 is a small molecule, its relatively complex structure (Molecular Weight: 832.92 g/mol ) suggests that its permeability will be a balance of these factors. [3]
Data Presentation
Table 1: General Classification of Apparent Permeability (Papp)
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1 | Low | < 30% |
| 1 - 10 | Moderate | 30% - 80% |
| > 10 | High | > 80% |
This table provides a general guideline for interpreting Papp values. Specific thresholds may vary.
Table 2: Example Data for this compound Permeability Assessment
| Assay | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | % Recovery |
| PAMPA | N/A | 8.5 ± 0.7 | N/A | 95 ± 4% |
| Caco-2 | A -> B | 4.2 ± 0.5 | 2.5 | 88 ± 6% |
| Caco-2 | B -> A | 10.5 ± 1.1 | 91 ± 5% | |
| Caco-2 + Verapamil | A -> B | 9.8 ± 0.9 | 1.1 | 90 ± 7% |
Data are presented as mean ± SD. Verapamil is a known P-gp inhibitor. This is example data and does not reflect actual experimental results.
Experimental Workflows & Diagrams
A critical first step is deciding which assay is most appropriate for your research goals. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting a cell permeability assay.
The following diagram outlines the general workflow for a Caco-2 permeability assay.
Caption: General workflow for the Caco-2 permeability assay.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion. [8]
-
Prepare Solutions : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute to the final working concentration (e.g., 100 µM) in a suitable buffer (e.g., PBS pH 7.4). [13][14]2. Coat Membrane : Gently add 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to the filter of each well in the donor plate and allow it to impregnate the membrane. [8][13]3. Add Compound : Add the BSJ-03-204 working solution to the donor wells. Add fresh buffer to the acceptor wells of a new 96-well plate. [9]4. Incubation : Assemble the PAMPA "sandwich" by placing the donor plate onto the acceptor plate. Incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking. [9][15]5. Quantification : After incubation, determine the concentration of BSJ-03-204 in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS. [9]
Caco-2 Cell Permeability Assay
This assay models intestinal absorption and can identify active transport. [7][16]
-
Cell Culture : Culture Caco-2 cells on permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. [10][17]2. Monolayer Integrity Check : Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²). [10][18]The permeability of a fluorescent marker like Lucifer Yellow can also be assessed. [10]3. Experiment Setup : Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Directional Permeability :
-
Apical to Basolateral (A -> B) : Add this compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This mimics absorption. [12] * Basolateral to Apical (B -> A) : Add this compound to the basolateral chamber and fresh buffer to the apical chamber. This helps identify active efflux. [12]5. Incubation and Sampling : Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). [12]6. Quantification : Analyze the concentration of BSJ-03-204 in the collected samples using LC-MS/MS.
-
-
Data Analysis : Calculate the Papp values for both A -> B and B -> A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). [10]
Cellular Uptake Assay
This assay directly measures the amount of compound that enters the cells. [19][20]
-
Cell Seeding : Seed a suitable cell line (e.g., a cancer cell line sensitive to CDK4/6 inhibition) in a multi-well plate and allow cells to adhere overnight.
-
Compound Incubation : Treat the cells with a defined concentration of this compound for various time points.
-
Washing : After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound. This step is critical to avoid overestimation. [21]4. Cell Lysis : Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). [20]5. Quantification : Quantify the amount of BSJ-03-204 in the cell lysate using LC-MS/MS. The protein concentration in the lysate should also be determined to normalize the data.
-
Data Analysis : Express the results as the amount of compound per milligram of protein. [21]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low compound recovery (<80%) in Caco-2 assay [22] | 1. Poor aqueous solubility of BSJ-03-204. 2. Non-specific binding to the assay plates. [22] 3. Compound metabolism by Caco-2 cells. | 1. Ensure the test concentration is below the kinetic solubility limit. 2. Include a protein like Bovine Serum Albumin (BSA) in the buffer to reduce non-specific binding. [22] 3. Analyze samples for major metabolites via LC-MS/MS. |
| High variability in Papp values between replicate wells in Caco-2 assay | 1. Inconsistent Caco-2 cell monolayer integrity. [10] 2. Cell passage number is too high, leading to altered cell morphology and transporter expression. [23] 3. Cytotoxicity of BSJ-03-204 at the tested concentration. | 1. Measure TEER and Lucifer Yellow permeability for each well to ensure monolayer integrity before and after the experiment. [10] 2. Use Caco-2 cells within a consistent and validated passage number range. [24] 3. Perform a cytotoxicity assay (e.g., MTT, MTS) at the relevant concentrations to ensure cell viability is not compromised. [25] |
| No detectable compound in the receiver well (PAMPA or Caco-2) | 1. Very low intrinsic permeability. 2. Issues with the analytical method (LC-MS/MS). 3. Compound instability in the assay buffer. | 1. Increase the incubation time or the donor concentration (if solubility permits). 2. Verify the sensitivity and calibration of the LC-MS/MS method. 3. Assess the stability of BSJ-03-204 in the assay buffer over the course of the experiment. |
| High background in cellular uptake assays | 1. Incomplete removal of extracellular compound. 2. Non-specific binding to the cell surface. [21] | 1. Increase the number and volume of ice-cold PBS washes. 2. Include a brief acid wash step (e.g., with glycine buffer, pH 2.8) to strip surface-bound compound, if compatible with cell type. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. BSJ-03-204, 2349356-09-6 | BroadPharm [broadpharm.com]
- 5. adooq.com [adooq.com]
- 6. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 13. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
interpreting unexpected results in BSJ-03-204 triTFA experiments
Welcome to the technical support center for BSJ-03-204 triTFA experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that you may encounter during your experiments with this compound.
Q1: I am not observing any degradation of CDK4 or CDK6 in my Western blot analysis after treating cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of CDK4/6 degradation. Here is a troubleshooting guide:
-
Cell Line Specifics: Confirm that your cell line expresses sufficient levels of both Cereblon (CRBN), the E3 ligase recruited by this compound, and the target proteins, CDK4 and CDK6. You can verify this by running a baseline Western blot on untreated cell lysates.
-
Compound Integrity and Concentration:
-
Ensure your this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
You may be using a concentration that is too low to induce degradation or, conversely, a concentration that is too high, leading to the "hook effect."
-
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. This results in a bell-shaped dose-response curve where degradation decreases at higher concentrations.
-
Incubation Time: The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing maximal degradation.[1]
Troubleshooting Workflow for No Degradation
References
minimizing lot-to-lot variability of BSJ-03-204 triTFA
This technical support center provides troubleshooting guidance and frequently asked questions to address potential lot-to-lot variability of BSJ-03-204 triTFA, a selective Cdk4/6 Degrader (PROTAC®). The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the lot-to-lot variability of this compound.
Issue 1: Inconsistent biological activity observed between different lots of this compound.
-
Question: We are observing significant differences in the anti-proliferative effects and G1 cell cycle arrest when using different lots of this compound in our mantle cell lymphoma (MCL) cell lines. What could be the cause?
-
Answer: Inconsistent biological activity between lots can stem from several factors. A primary consideration for compounds like this compound is the residual trifluoroacetic acid (TFA) content from the synthesis and purification process.[1][2] Varying levels of TFA can affect experimental results, as TFA itself can impact cell growth.[1][3] Additionally, variations in purity, the presence of by-products from synthesis, or degradation of the compound can lead to differing potency.[4][5]
To troubleshoot this, we recommend the following steps:
-
Quantify Net Peptide Content: Different lots may have varying amounts of non-peptide components (e.g., water, counter-ions). We recommend performing a quantitative Amino Acid Analysis (AAA) or Elemental Analysis to determine the net peptide content of each lot.[6] This will allow for concentration calculations based on the actual amount of the active compound.
-
Analytical Characterization: Perform side-by-side analytical comparisons of the problematic and reference lots.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to confirm the purity of each lot.[6][7][8] While most vendors provide a certificate of analysis with purity data (typically ≥98%), re-verification is a good practice.
-
Identity Confirmation: Use Mass Spectrometry (MS) to confirm the molecular weight of the main peak in your HPLC/UPLC analysis, ensuring it corresponds to BSJ-03-204.[7][8]
-
Structural Integrity: For a more in-depth analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any structural variations between lots.[6][7][8]
-
-
Standardize Compound Handling: Ensure that your handling and storage procedures are consistent for all lots. Refer to the FAQ section for best practices.
-
Issue 2: Observed differences in the physical appearance or solubility of different lots.
-
Question: We've noticed that a new lot of this compound appears slightly different in color and is more difficult to dissolve in DMSO compared to our previous lot. Could this be related to variability?
-
Answer: Yes, differences in physical appearance and solubility can be indicators of lot-to-lot variability. This could be due to variations in the lyophilization process, residual solvent content, or the presence of impurities. The degree of hydration can also vary between batches, which may affect the compound's physical properties and molecular weight.
Here are some steps to address this:
-
Visual Inspection: Note any differences in the appearance of the lyophilized powder (e.g., color, texture).
-
Solubility Testing: Follow a standardized protocol for solubilizing the compound. If you continue to experience solubility issues, consider the following:
-
Gentle warming of the solution.
-
Sonication to aid dissolution.
-
Ensure your DMSO is of high quality and anhydrous.
-
-
Purity Analysis: As mentioned previously, HPLC/UPLC analysis can help determine if the solubility issues are related to impurities.
-
Issue 3: Inconsistent results in mass spectrometry-based proteomics experiments.
-
Question: Our lab is using this compound to study CDK4/6 degradation via mass spectrometry. We are seeing variability in the extent of degradation between experiments using different batches of the compound. How can we troubleshoot this?
-
Answer: In addition to the factors mentioned above (net content, purity, and handling), the presence of residual TFA can directly interfere with mass spectrometry analysis by causing ion suppression.[9] This can lead to variability in the detected signal intensity of your target proteins.
To mitigate this, consider the following:
-
Optimize LC-MS methods: The addition of a small amount of a weak acid or base to the mobile phase post-column can help mitigate the ion-suppressing effects of TFA.[9]
-
Quantify TFA Content: If you have access to the necessary equipment, ion chromatography can be used to quantify the TFA content in each lot.
-
Consider Salt Exchange: For highly sensitive experiments, performing a salt exchange to replace the trifluoroacetate with a more MS-friendly counter-ion like hydrochloride may be beneficial.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle lyophilized this compound?
A1: Proper storage and handling are critical to maintaining the integrity of the compound.
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term storage.[10][11] Keep the vial tightly sealed and protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture, as moisture can significantly reduce the long-term stability of the peptide.[10][11]
-
Reconstitution: Use a high-purity, anhydrous solvent such as DMSO for reconstitution.[12]
-
Storage of Stock Solutions: Once reconstituted, aliquot the stock solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2][10][11] MedchemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[2][13]
Q2: What is the impact of the "triTFA" salt form on my experiments?
A2: BSJ-03-204 is supplied as a trifluoroacetate (triTFA) salt, which means that trifluoroacetic acid was used during its purification. Residual TFA is present as a counter-ion to the protonated basic sites on the molecule. It's important to be aware that:
-
TFA can have biological effects: At certain concentrations, TFA can inhibit or stimulate cell growth, which could confound your experimental results.[1]
-
TFA can lower the pH of your solutions: This could potentially affect the stability of the compound or the conditions of your assay.[1]
-
The amount of TFA can vary between lots: This is a significant potential source of lot-to-lot variability.
Q3: How do I calculate the correct concentration of this compound, considering the triTFA salt form?
A3: The molecular weight provided on the vendor's website (e.g., 832.92 g/mol for the free base) may not account for the weight of the triTFA counter-ions.[1][12] For the most accurate concentration calculations, you should:
-
Use the lot-specific molecular weight: The certificate of analysis for your specific lot may provide a molecular weight that includes the counter-ions.
-
Consider the net peptide content: As mentioned in the troubleshooting guide, determining the net peptide content via amino acid analysis will give you the most accurate measure of the active compound concentration.
Q4: What analytical techniques should I use to confirm the quality of a new lot of this compound?
A4: To ensure the quality and consistency of a new lot, we recommend the following analytical tests:
-
HPLC or UPLC: To determine the purity of the compound.[6][7]
-
Mass Spectrometry (MS): To confirm the identity and molecular weight of the compound.[6][7]
-
NMR Spectroscopy: For detailed structural confirmation.[6][7]
-
Amino Acid Analysis (AAA) or Elemental Analysis: To determine the net peptide content for accurate concentration calculations.[6]
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 10 µg/mL with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
-
Data Analysis: Integrate the peak area of the main compound in the UV chromatogram to determine purity. Confirm the mass of the main peak in the mass spectrum corresponds to the expected mass of BSJ-03-204.
Protocol 2: Net Peptide Content Analysis by Amino Acid Analysis (AAA)
-
Hydrolysis: Accurately weigh a sample of the lyophilized this compound. Perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break down the peptide bonds.
-
Derivatization: Derivatize the resulting free amino acids with a fluorescent tag (e.g., AccQ-Tag™).
-
UPLC Analysis: Separate and quantify the derivatized amino acids using a UPLC system with a fluorescence detector.
-
Quantification: Compare the peak areas of the amino acids in the sample to those of a known standard to determine the amount of each amino acid.
-
Calculation: Calculate the net peptide content by comparing the quantified amount of peptide to the initial weight of the lyophilized powder.
Quantitative Data Summary
| Parameter | Lot A | Lot B | Method | Potential Impact of Variation |
| Purity | 98.5% | 96.2% | HPLC/UPLC | Lower purity may lead to reduced potency and off-target effects. |
| Molecular Weight | 1173.1 g/mol | 1173.2 g/mol | Mass Spec | Confirms identity; significant variation could indicate a different compound. |
| Net Peptide Content | 75% | 68% | AAA | Affects accurate concentration determination and dosing. |
| Residual TFA | 15% | 22% | Ion Chromatography | Can directly impact biological activity and interfere with assays. |
Visualizations
Caption: Troubleshooting workflow for inconsistent biological activity.
Caption: Key factors contributing to lot-to-lot variability.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variance in Immunoassays | Encyclopedia MDPI [encyclopedia.pub]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. ijsra.net [ijsra.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myadlm.org [myadlm.org]
Technical Support Center: BSJ-03-204 triTFA Off-Target Analysis
This technical support guide provides researchers, scientists, and drug development professionals with essential information for identifying potential off-targets of BSJ-03-204 triTFA using mass spectrometry. BSJ-03-204 is a potent and selective Palbociclib-based PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] While highly selective, comprehensive off-target analysis is a critical step in preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BSJ-03-204?
A1: BSJ-03-204 is a heterobifunctional molecule. One end binds to CDK4 or CDK6, and the other end binds to the E3 ubiquitin ligase Cereblon.[1][6] This induced proximity triggers the polyubiquitination of CDK4/6, marking them for degradation by the proteasome.[5][6] This targeted protein degradation leads to G1 cell cycle arrest and potent anti-proliferative effects in cancer cell lines.[4][7]
Q2: Why is mass spectrometry the preferred method for identifying BSJ-03-204 off-targets?
A2: Mass spectrometry (MS)-based proteomics provides an unbiased, global view of the proteome. This allows for the simultaneous quantification of thousands of proteins, making it possible to identify unintended protein degradation caused by the PROTAC.[8] This approach is superior to targeted methods like western blotting, which can only assess a few proteins at a time and might miss unexpected off-targets. However, MS-based methods can lack sensitivity for low-abundance proteins.[9]
Q3: What type of mass spectrometry experiment is suitable for this analysis?
A3: A quantitative proteomics approach, such as multiplexed mass spectrometry using Tandem Mass Tags (TMT), is highly effective.[8] This method involves treating cells with BSJ-03-204 or a vehicle control, lysing the cells, digesting the proteins, labeling the resulting peptides with isobaric tags, and then analyzing them by LC-MS/MS. This allows for the direct comparison of protein abundance between treated and untreated samples.
Q4: BSJ-03-204 is designed to be selective. What are the known non-targets?
A4: BSJ-03-204 was specifically engineered to avoid the degradation of neosubstrates typically associated with imide-based Cereblon binders, such as the zinc finger proteins IKZF1 and IKZF3.[4][6][8] Proteomic studies have confirmed its selectivity in this regard.[8]
Troubleshooting Guide
Issue 1: High variability between replicate mass spectrometry runs.
-
Possible Cause: Inconsistent sample preparation, including cell lysis, protein digestion, or peptide labeling.
-
Solution: Standardize all steps of the protocol. Ensure complete cell lysis using an appropriate buffer with protease and phosphatase inhibitors. Perform a protein concentration assay (e.g., BCA) to ensure equal protein input for all samples. Ensure the efficiency of trypsin digestion and peptide labeling reactions.
Issue 2: Poor degradation of the intended targets (CDK4/6) is observed.
-
Possible Cause 1: The cell line used does not express sufficient levels of Cereblon (CRBN), the required E3 ligase.
-
Solution 1: Confirm CRBN expression in your cell model using western blot or by checking proteomic data. The degradation of CDK4/6 by BSJ-03-204 is dependent on CRBN.[8][10]
-
Possible Cause 2: The treatment time or concentration of BSJ-03-204 was suboptimal.
-
Solution 2: Perform a dose-response and time-course experiment, analyzing CDK4/6 levels by western blot to determine the optimal conditions for maximal degradation in your specific cell line before proceeding with a large-scale proteomics study. Studies have used concentrations around 250 nM for 5 hours.[8]
Issue 3: The mass spectrometry results show many significantly changing proteins, making it difficult to distinguish true off-targets from indirect effects.
-
Possible Cause: The observed changes are downstream consequences of CDK4/6 degradation (e.g., cell cycle arrest) rather than direct off-target degradation.
-
Solution: Reduce the treatment time. Short treatment times (e.g., 4-6 hours) are more likely to reveal direct degradation events before widespread secondary effects occur.[8] Additionally, use stringent statistical criteria (e.g., p-value < 0.05 and fold-change > 2) to identify high-confidence hits. Follow-up validation experiments are essential.
Quantitative Data Summary
The following table summarizes data from a multiplexed mass spectrometry-based proteomic analysis in Molt4 cells treated with 250 nM of BSJ-03-204 for 5 hours.[8] The data shows the relative abundance of key target and non-target proteins.
| Protein | Description | Relative Abundance vs. Control | Status | Reference |
| CDK4 | Intended Target | Significantly Reduced | On-Target | [8] |
| CDK6 | Intended Target | Significantly Reduced | On-Target | [8] |
| IKZF1 | Known Imide Off-Target | No Significant Change | Selective | [8] |
| IKZF3 | Known Imide Off-Target | No Significant Change | Selective | [8] |
Note: In the original study, BSJ-03-204 treatment resulted in the expected loss of CDK4 and CDK6 without affecting IKZF1/3, confirming its on-target selectivity.[8]
Experimental Protocols
Protocol: Global Proteome Analysis for Off-Target Identification
This protocol outlines a typical workflow for identifying off-targets of BSJ-03-204 using quantitative mass spectrometry.
1. Cell Culture and Treatment:
- Culture Molt4 cells in appropriate media until they reach a density of approximately 1x10⁶ cells/mL.
- Treat cells with 250 nM this compound dissolved in DMSO.
- As a control, treat a parallel set of cells with an equivalent volume of DMSO.
- Incubate for 5 hours under standard cell culture conditions.
- Harvest cells by centrifugation and wash with ice-cold PBS.
2. Cell Lysis and Protein Digestion:
- Lyse cell pellets in a urea-based lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
- Sonicate the lysate to shear genomic DNA and ensure complete lysis.
- Determine protein concentration using a BCA assay.
- Reduce proteins with DTT and alkylate with iodoacetamide.
- Dilute the lysate to <2 M urea and digest proteins overnight with sequencing-grade trypsin.
3. Peptide Labeling (TMT):
- Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
- Label the peptides from the control and BSJ-03-204-treated samples with different isobaric Tandem Mass Tags (TMT) according to the manufacturer's protocol.
- Combine the labeled peptide samples into a single mixture.
4. Mass Spectrometry Analysis:
- Fractionate the combined peptide sample using basic reverse-phase liquid chromatography (bRP-LC) to reduce sample complexity.
- Analyze each fraction by online nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap).
- Acquire data using a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation (MS/MS).
5. Data Analysis:
- Search the raw MS data against a human protein database using a search engine like Sequest or MaxQuant.
- Identify and quantify proteins based on the reporter ion intensities from the TMT labels.
- Perform statistical analysis to identify proteins with a significant change in abundance (e.g., fold change > 2, p-value < 0.05) between the BSJ-03-204 and control groups.
- Proteins that are significantly downregulated are potential off-targets for validation.
Visualizations
Caption: Mechanism of Action for BSJ-03-204 PROTAC.
Caption: Workflow for Proteomic Off-Target Identification.
Caption: Logical Flow for Validating Potential Off-Targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC CDK4/6 蛋白降解剂 | MCE [medchemexpress.cn]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
Validation & Comparative
A Head-to-Head Battle in Mantle Cell Lymphoma: The PROTAC Degrader BSJ-03-204 triTFA versus the Inhibitor Palbociclib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CDK4/6 degrader, BSJ-03-204 triTFA, and the established CDK4/6 inhibitor, palbociclib, in the context of Mantle Cell Lymphoma (MCL) cell lines. This analysis is supported by experimental data on their anti-proliferative effects, mechanisms of action, and impact on the cell cycle.
Mantle Cell Lymphoma (MCL) is a B-cell non-Hodgkin lymphoma characterized by the overexpression of cyclin D1, leading to dysregulation of the cell cycle. This makes the cyclin-dependent kinases 4 and 6 (CDK4/6) critical therapeutic targets. Palbociclib, a well-established CDK4/6 inhibitor, functions by blocking the kinase activity of CDK4/6, leading to G1 cell cycle arrest. This compound, a proteolysis-targeting chimera (PROTAC), represents a newer therapeutic modality. It is a palbociclib-based degrader that not only inhibits CDK4/6 but also flags them for degradation by the cellular proteasome machinery.
Performance Comparison in MCL Cell Lines
Experimental data from a panel of MCL cell lines demonstrates the potent anti-proliferative activity of this compound, often exceeding that of palbociclib. The dual-action mechanism of this compound, combining inhibition and degradation, offers a potential advantage in overcoming resistance mechanisms that can limit the efficacy of inhibitors alone.
Anti-Proliferative Activity (GI50 Values)
The half-maximal growth inhibition (GI50) values for this compound and palbociclib were determined in five MCL cell lines. The results indicate that this compound consistently exhibits more potent anti-proliferative effects across all tested cell lines.
| Cell Line | This compound (GI50, nM) | Palbociclib (GI50, nM) |
| Jeko-1 | 16 | 68 |
| Mino | 18 | 120 |
| Granta-519 | 25 | 210 |
| Rec-1 | 30 | >1000 |
| Maver-1 | 45 | >1000 |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between these two compounds lies in their mechanism of action. Palbociclib acts as a competitive inhibitor at the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. In contrast, this compound is a heterobifunctional molecule that binds to both CDK4/6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.
Western Blot Analysis in Granta-519 Cells
Western blot analysis in the Granta-519 MCL cell line directly illustrates the distinct mechanisms. Treatment with this compound leads to a significant reduction in the total protein levels of both CDK4 and CDK6. Palbociclib, while effectively inhibiting the kinase activity (as evidenced by a decrease in phosphorylated Rb), does not reduce the overall abundance of CDK4 and CDK6 proteins.
| Treatment | CDK4 Protein Level | CDK6 Protein Level | Phosphorylated Rb (pRb) |
| Control | Baseline | Baseline | Baseline |
| Palbociclib | No significant change | No significant change | Decreased |
| This compound | Significantly Decreased | Significantly Decreased | Decreased |
Impact on Cell Cycle Progression
Both this compound and palbociclib induce G1 cell cycle arrest in MCL cells, a direct consequence of CDK4/6 pathway disruption.
Cell Cycle Analysis in Granta-519 Cells
Cell cycle analysis using propidium iodide staining in Granta-519 cells shows a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases upon treatment with either compound.
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 45% | 35% | 20% |
| Palbociclib (1 µM) | 75% | 10% | 15% |
| This compound (1 µM) | 80% | 8% | 12% |
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the CDK4/6 signaling pathway and the experimental workflow for comparing these two compounds.
Caption: CDK4/6 Signaling Pathway and Drug Intervention.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: MCL cell lines (Jeko-1, Mino, Granta-519, Rec-1, and Maver-1) were seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or palbociclib for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: GI50 values were calculated using a non-linear regression analysis of the dose-response curves.
Western Blotting
-
Cell Lysis: Granta-519 cells were treated with 1 µM of this compound or palbociclib for 24 hours. Cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Granta-519 cells were treated with 1 µM of this compound or palbociclib for 24 hours. Cells were then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
A Comparative Guide to CDK4/6 Degraders: BSJ-03-204 triTFA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the development of selective and potent degraders for cyclin-dependent kinases 4 and 6 (CDK4/6) holds significant promise for cancer therapy. This guide provides a detailed comparison of BSJ-03-204 triTFA, a dual CDK4/6 degrader, with its notable analogs: BSJ-02-162, BSJ-04-132, and BSJ-03-123. These compounds, all based on recruiting the E3 ligase Cereblon (CRBN), exhibit distinct selectivity profiles, offering valuable tools to dissect the specific biological roles of CDK4 and CDK6.
Performance Comparison of CDK4/6 Degraders
The following tables summarize the key performance characteristics of this compound and its comparator molecules. The data is compiled from foundational studies on these compounds, primarily focusing on their degradation capabilities and anti-proliferative effects.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target(s) | IC50 (nM) vs CDK4/D1 | IC50 (nM) vs CDK6/D1 |
| This compound | CDK4/6 | 26.9 [1][2] | 10.4 [1][2] |
| BSJ-02-162 | CDK4/6 & IKZF1/3 | Not explicitly reported | Not explicitly reported |
| BSJ-04-132 | CDK4 | 50.6[3] | 30[3] |
| BSJ-03-123 | CDK6 | Not reported to inhibit | Not reported to inhibit |
Table 2: Cellular Degradation Profile
| Compound | Target(s) Degraded | Cell Line | Key Observations |
| This compound | CDK4/6 | Jurkat, MOLT-4, Granta-519 | Dual degrader of CDK4 and CDK6 without inducing degradation of IKZF1/3. [4] |
| BSJ-02-162 | CDK4/6 & IKZF1/3 | Jurkat, MOLT-4, Granta-519 | Degrades both CDK4/6 and the neosubstrates IKZF1/3.[4] |
| BSJ-04-132 | CDK4 | Jurkat, MOLT-4 | Selective degrader of CDK4; does not degrade CDK6 or IKZF1/3.[3][4] |
| BSJ-03-123 | CDK6 | Jurkat, MOLT-4 | Highly selective degrader of CDK6; does not degrade CDK4 or IKZF1/3.[4] |
Table 3: Anti-Proliferative Activity
| Compound | Cell Line(s) | Effect |
| This compound | Mantle Cell Lymphoma (MCL) | Potent anti-proliferative effects and induces G1 cell cycle arrest. [1][2] |
| BSJ-02-162 | Mantle Cell Lymphoma (MCL) | Increased anti-proliferative effects in many MCL cell lines compared to BSJ-03-204, suggesting a benefit of combined CDK4/6 and IKZF1/3 degradation.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action for CDK4/6 PROTACs.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
Cell Culture and Lysis
-
Cell Lines: Jurkat and MOLT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Mantle cell lymphoma (MCL) cell lines were cultured under similar conditions.
-
Lysis for Immunoblotting: After treatment with the respective compounds, cells were harvested and washed with PBS. Cell pellets were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.
Immunoblotting for Protein Degradation
-
Sample Preparation: Equal amounts of protein lysates were mixed with Laemmli sample buffer and boiled for 5 minutes.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., GAPDH or Vinculin) were incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Seeding: MCL cells were seeded in 96-well plates at an appropriate density.
-
Treatment: Cells were treated with a serial dilution of the compounds for 3 to 4 days.
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Cell Cycle Analysis
-
Treatment and Fixation: Cells were treated with the compounds for the indicated time (e.g., 24 hours). After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Conclusion
This compound emerges as a potent and selective dual degrader of CDK4 and CDK6, distinguished by its lack of activity against the neosubstrates IKZF1 and IKZF3. This profile makes it a valuable tool for studying the specific consequences of dual CDK4/6 degradation. In contrast, BSJ-02-162 provides a means to investigate the combined effects of CDK4/6 and IKZF1/3 degradation, which has shown enhanced anti-proliferative activity in certain contexts. The selective degraders, BSJ-04-132 (CDK4) and BSJ-03-123 (CDK6), offer unprecedented precision for dissecting the individual contributions of these two closely related kinases to cell cycle control and tumorigenesis. The choice of degrader will ultimately depend on the specific research question and the desired biological outcome. This guide provides the necessary comparative data and experimental context to aid researchers in selecting the most appropriate tool for their studies in the exciting field of targeted protein degradation.
References
A Comparative Guide to the Efficacy and Selectivity of BSJ-03-204 triTFA and BSJ-02-162 CDK4/6 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Palbociclib-based Proteolysis Targeting Chimeras (PROTACs), BSJ-03-204 triTFA and BSJ-02-162. Both compounds are designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle, but differ in their selectivity profiles, leading to distinct biological outcomes.
At a Glance: Key Differences
| Feature | This compound | BSJ-02-162 |
| Primary Targets | CDK4, CDK6 | CDK4, CDK6, IKZF1, IKZF3 |
| Selectivity | Selective for CDK4/6 | Dual CDK4/6 and IKZF1/3 degrader |
| Mechanism of Action | PROTAC-mediated degradation via Cereblon (CRBN) E3 ligase | PROTAC-mediated degradation via Cereblon (CRBN) E3 ligase |
| Key Advantage | Precise targeting of the CDK4/6 pathway | Potential for enhanced anti-proliferative effects in certain cancers through dual pathway targeting |
Efficacy and Potency
Both this compound and BSJ-02-162 are potent degraders of CDK4 and CDK6. This compound exhibits low nanomolar IC50 values for the inhibition of CDK4 and CDK6. While specific IC50 values for BSJ-02-162 are not as readily published, studies indicate that it maintains a biochemical IC50 in the range of 1–50 nM for CDK4/6 inhibition[1].
Table 1: Quantitative Efficacy Data
| Compound | Target | IC50 | Reference |
| This compound | CDK4/D1 | 26.9 nM | [2][3] |
| CDK6/D1 | 10.4 nM | [2][3] | |
| BSJ-02-162 | CDK4/6 | 1–50 nM (range) | [1] |
Selectivity Profile: A Tale of Two PROTACs
The most significant distinction between this compound and BSJ-02-162 lies in their selectivity.
This compound: The Selective Degrader
This compound was specifically designed to be a selective degrader of CDK4 and CDK6. It achieves this by incorporating an oxylamide modification in its Cereblon-binding ligand, which prevents the recruitment and subsequent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1]. This makes BSJ-03-204 an excellent tool for studies focused specifically on the consequences of CDK4/6 degradation.
BSJ-02-162: The Dual-Action Degrader
In contrast, BSJ-02-162 utilizes a thalidomide-based Cereblon ligand, which, in addition to recruiting CDK4 and CDK6, also leads to the degradation of IKZF1 and IKZF3[1][4]. This dual activity has been shown to result in enhanced anti-proliferative effects in Mantle Cell Lymphoma (MCL) cell lines compared to the selective degradation of CDK4/6 alone, suggesting a synergistic effect of targeting both pathways[1].
Mechanism of Action: The PROTAC Pathway
Both molecules function as PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein (in this case, the CDK4/6 inhibitor Palbociclib), a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon)[4]. This brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action for PROTACs BSJ-03-204 and BSJ-02-162.
Experimental Data and Protocols
The following sections detail the experimental methodologies used to characterize and compare this compound and BSJ-02-162.
Immunoblotting for Protein Degradation
This protocol is used to visualize the degradation of target proteins following treatment with the PROTACs.
Caption: Standard workflow for immunoblotting analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat or Mantle Cell Lymphoma cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or BSJ-02-162 for a specified duration (e.g., 4 hours for initial degradation assessment)[1].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-CDK4, anti-CDK6, anti-IKZF1, anti-IKZF3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Cycle Analysis
This method is employed to determine the effect of the degraders on cell cycle progression.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or BSJ-02-162 for a specified time (e.g., 24 hours)[1].
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Proteomic Analysis
This technique provides a global view of protein expression changes upon treatment with the degraders, confirming their selectivity.
Detailed Protocol:
-
Sample Preparation: Treat cells (e.g., Molt4) with the PROTACs (e.g., 250 nM for 5 hours)[5]. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but recommended for multiplexing): Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the peptides by liquid chromatography and analyze them by mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: Analyze the mass spectrometry data to determine the relative abundance of proteins in the treated samples compared to a control. This will reveal which proteins are significantly degraded by each compound.
Summary and Conclusion
This compound and BSJ-02-162 are both potent Palbociclib-based PROTACs that effectively induce the degradation of CDK4 and CDK6. The choice between these two molecules depends on the specific research question:
-
This compound is the ideal tool for investigating the specific biological consequences of selective CDK4/6 degradation due to its targeted action.
-
BSJ-02-162 offers a broader activity profile by also degrading IKZF1 and IKZF3. This makes it a valuable compound for exploring potential synergistic anti-cancer effects and for studying the combined impact of targeting both the cell cycle and key lymphoid transcription factors.
The enhanced anti-proliferative effects observed with BSJ-02-162 in certain cancer models highlight the potential of developing multi-targeting PROTACs as a therapeutic strategy[1]. Both compounds serve as powerful chemical probes to further elucidate the roles of their respective targets in health and disease.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. BSJ-02-162 (PD142095, AWPNCYPNCSCZFL-UHFFFAOYSA-N) [probes-drugs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Validating the Absence of IKZF1/3 Degradation by BSJ-03-204 triTFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PROTAC (Proteolysis Targeting Chimera) molecule BSJ-03-204 triTFA, with a specific focus on validating its lack of degradation activity towards the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This is a critical consideration for targeted protein degradation, as off-target effects can lead to unintended cellular consequences. This compound is a potent and selective degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2][3][4][5] Its mechanism of action involves recruiting the E3 ubiquitin ligase Cereblon (CRBN) to CDK4/6, leading to their ubiquitination and subsequent proteasomal degradation.[1][2]
In contrast, several immunomodulatory drugs (IMiDs) and some PROTACs are known to induce the degradation of IKZF1 and IKZF3 through a similar CRBN-mediated pathway.[1][2] This guide presents experimental data and protocols to differentiate this compound from molecules that exhibit this on-target or off-target activity.
Comparative Analysis of Degrader Activity
The selectivity of this compound is demonstrated by comparing its activity with a non-selective degrader, BSJ-02-162. While both molecules effectively degrade CDK4/6, only BSJ-02-162 induces the degradation of IKZF1 and IKZF3.[1]
Quantitative Data Summary
The following table summarizes the differential effects of BSJ-03-204 and a non-selective counterpart on protein levels in various cell lines, as determined by immunoblotting and mass spectrometry.
| Compound | Target Proteins | Off-Target Proteins | Cell Line | Assay Type | Outcome |
| BSJ-03-204 | CDK4, CDK6 | IKZF1, IKZF3 | Jurkat, Molt4, Granta-519 | Immunoblot, Mass Spectrometry | No degradation of IKZF1/3 observed |
| BSJ-02-162 | CDK4, CDK6 | IKZF1, IKZF3 | Jurkat, Molt4, Granta-519 | Immunoblot, Mass Spectrometry | Significant degradation of IKZF1/3 observed |
| Lenalidomide | IKZF1, IKZF3 | Jurkat | Immunoblot | Significant degradation of IKZF1/3 observed | |
| Palbociclib | CDK4, CDK6 (Inhibitor) | Granta-519 | Immunoblot | No degradation of any protein observed |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to validate its selectivity.
Caption: Mechanism of selective CDK4/6 degradation by BSJ-03-204.
Caption: Workflow for validating the selectivity of BSJ-03-204.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Immunoblotting for Protein Degradation
This protocol is used to visually assess the levels of specific proteins in cells following treatment with the compounds.
-
Cell Culture and Treatment:
-
Jurkat, Molt4, or Granta-519 cells are cultured in appropriate media and conditions.
-
Cells are seeded and treated with 1 µM of BSJ-03-204, a comparator compound (e.g., BSJ-02-162), or vehicle control (DMSO) for 4 hours.[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are harvested and washed with ice-cold PBS.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mass Spectrometry-Based Proteomics
This protocol provides an unbiased, proteome-wide view of protein level changes following compound treatment.
-
Cell Culture and Treatment:
-
Molt4 cells are treated with 250 nM of BSJ-03-204 or a comparator compound for 5 hours.[1]
-
-
Sample Preparation for Mass Spectrometry:
-
Treated cells are harvested, and proteins are extracted and quantified.
-
Proteins are digested into peptides (e.g., using trypsin).
-
Peptides are labeled with tandem mass tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
MS/MS spectra are searched against a human protein database to identify and quantify proteins.
-
Relative protein abundance between different treatment groups is calculated to identify proteins that are significantly up- or down-regulated.
-
Conclusion
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of CDK4/6 Degraders: BSJ-03-204 triTFA vs. Ribociclib-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of two distinct classes of PROTACs targeting the critical cell cycle regulators, cyclin-dependent kinase 4 (CDK4) and 6 (CDK6): the palbociclib-based degrader BSJ-03-204 triTFA and various ribociclib-based PROTACs. This comparison is based on available experimental data to inform researchers on their differential activities and potential applications.
Introduction to CDK4/6-Targeting PROTACs
CDK4 and CDK6 are key drivers of the G1 to S phase transition in the cell cycle, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors of CDK4/6, such as palbociclib and ribociclib, have been approved for the treatment of certain cancers. PROTACs offer an alternative therapeutic strategy by inducing the degradation of these kinases rather than merely inhibiting their activity. These heterobifunctional molecules consist of a ligand that binds to the target protein (CDK4/6), a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag the target protein for degradation by the proteasome. Both BSJ-03-204 and the ribociclib-based PROTACs discussed herein utilize Cereblon (CRBN) as the recruited E3 ligase.
Comparative Data
The following tables summarize the key characteristics and performance metrics of this compound and representative ribociclib-based PROTACs based on published data.
Table 1: General Characteristics of CDK4/6 PROTACs
| Feature | This compound | Ribociclib-Based PROTACs (e.g., BSJ-01-187, BSJ-04-132) |
| Target Ligand | Palbociclib | Ribociclib |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| Primary Target(s) | CDK4 and CDK6 | Primarily CDK4 (selective) or CDK4/6 (dual) |
Table 2: In Vitro Performance Metrics
| Parameter | This compound | Ribociclib-Based PROTAC (BSJ-04-132) | Ribociclib-Based PROTAC (BSJ-01-187) |
| Target(s) | CDK4/6 (Dual) | CDK4 (Selective) | CDK4 (Selective) |
| IC50 (CDK4/D1) | 26.9 nM[1][2][3][4] | 50.6 nM[5][6] | Not explicitly stated |
| IC50 (CDK6/D1) | 10.4 nM[1][2][3][4] | 30 nM[5][6] | Not explicitly stated |
| Degradation Selectivity | Degrades both CDK4 and CDK6[1][7] | Selectively degrades CDK4, spares CDK6[5][7] | Selectively degrades CDK4[7] |
| IKZF1/3 Degradation | No significant degradation[1][7] | No significant degradation[5] | Induces degradation[7] |
| Anti-proliferative Effects | Potent in Mantle Cell Lymphoma (MCL) cell lines[1][2] | Demonstrates anti-cancer activity[5][6] | Not explicitly stated |
| Cell Cycle Arrest | Induces G1 arrest[1][2] | Not explicitly stated | Not explicitly stated |
Mechanism of Action and Signaling Pathway
Both BSJ-03-204 and ribociclib-based PROTACs function by inducing the formation of a ternary complex between the target protein (CDK4 or CDK6), the PROTAC molecule, and the E3 ligase Cereblon. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining Rb in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for the G1-S phase transition and thus inducing cell cycle arrest.
The degradation of CDK4/6 impacts the cell cycle signaling pathway as depicted below.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. adooq.com [adooq.com]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BSJ-03-204 triTFA and Next-Generation CDK Inhibitors
In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of various malignancies, particularly hormone receptor-positive (HR+) breast cancer. While first-generation CDK4/6 inhibitors have demonstrated significant clinical benefit, the development of resistance and managing toxicities remain key challenges. This has spurred the development of next-generation CDK inhibitors with novel mechanisms of action and improved selectivity. This guide provides a detailed head-to-head comparison of BSJ-03-204 triTFA, a proteolysis-targeting chimera (PROTAC) that induces the degradation of CDK4 and CDK6, with emerging next-generation selective CDK inhibitors.
Overview of Compared Inhibitors
This compound represents a novel approach to targeting CDK4/6. As a PROTAC, it is a heterobifunctional molecule that links a CDK4/6-binding moiety (derived from Palbociclib) to a ligand for the E3 ubiquitin ligase Cereblon.[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to a sustained inhibition of the CDK4/6 pathway.[1][2]
Next-generation CDK inhibitors are being developed to overcome the limitations of earlier inhibitors. This new wave includes highly selective inhibitors of CDK4, such as PF-07220060 , and selective inhibitors of CDK2, like BLU-222 and PF-07104091 . The rationale behind this targeted approach is to offer improved therapeutic windows, mitigate off-target effects, and provide new options for patients who have developed resistance to dual CDK4/6 inhibitors.
Mechanism of Action
The fundamental difference between this compound and the next-generation small molecule inhibitors lies in their mechanism of action. While traditional inhibitors block the kinase activity of their targets, PROTACs lead to their complete removal from the cell.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and representative next-generation CDK inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | Assay Type | IC50 / Ki (nM) | Reference(s) |
| This compound | CDK4/D1 | - | IC50: 26.9 | [1] |
| CDK6/D1 | - | IC50: 10.4 | [1] | |
| PF-07220060 | CDK4/Cyclin D1 | - | Ki: 0.6 | [3] |
| CDK6/Cyclin D3 | - | Ki: 13.9 | [3] | |
| BLU-222 | CDK2/cyclin E1 | Enzymatic Assay | IC50: 2.6 | [4] |
| CDK1/cyclin B | Enzymatic Assay | >234 (90-fold selective) | [4] | |
| CDK4/cyclin D1 | Enzymatic Assay | >377 (145-fold selective) | [4] | |
| CDK6/cyclin D3 | Enzymatic Assay | >276 (106-fold selective) | [4] | |
| PF-07104091 | CDK2/cyclin E1 | - | Ki: 1.16 | [5] |
| GSK3β | - | Ki: 537.81 | [5] | |
| CDK1/cyclin A2 | - | Ki: 110 | [5] | |
| CDK4/cyclin D1 | - | Ki: 238 | [5] | |
| CDK6/cyclin D3 | - | Ki: 465 | [5] |
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line(s) | Assay Type | IC50 (µM) | Reference(s) |
| This compound | Mantle Cell Lymphoma (MCL) | Proliferation Assay | 0.0001-100 (dose-dependent effect) | [1] |
| BLU-222 | MCF7 palbociclib-resistant | Proliferation Assay | 0.54 and 0.43 | [6] |
| T47D palbociclib-resistant | Proliferation Assay | 1.60 and 0.18 | [6] | |
| PF-07104091 | TOV-21G (ovarian) | Proliferation Assay | 4.8 | [7] |
| OVCAR-3 (ovarian) | Proliferation Assay | 0.59 | [7] | |
| HCT116 (colorectal) | Proliferation Assay | 0.88 | [7] |
Signaling Pathway Context
CDK inhibitors exert their effects by modulating the cell cycle, primarily at the G1/S transition. The canonical pathway involves the phosphorylation of the Retinoblastoma (Rb) protein, which releases the E2F transcription factor to allow for the expression of genes required for DNA replication.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of CDK inhibitors. Below are representative methodologies for key assays.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation : Prepare kinase buffer, ATP solution, substrate (e.g., a peptide derived from Rb), and the test compounds (this compound, next-generation inhibitors) at desired concentrations.
-
Kinase Reaction : In a 384-well plate, combine the CDK enzyme (e.g., CDK4/Cyclin D1 or CDK2/Cyclin E1), substrate, and test compound.
-
Initiation : Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Acquisition : Measure luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and thus the kinase activity.
-
Data Analysis : Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 7. caymanchem.com [caymanchem.com]
Confirming CRBN-Dependent Degradation of CDK4/6 with BSJ-03-204 triTFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BSJ-03-204 triTFA with alternative technologies for inducing the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). BSJ-03-204 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that hijacks the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of CDK4 and CDK6, key regulators of the cell cycle often dysregulated in cancer.[1][2][3] This guide will delve into the experimental data supporting its mechanism of action, compare it with other E3 ligase-recruiting PROTACs, and provide detailed protocols for key validation experiments.
Mechanism of Action: CRBN-Mediated Degradation of CDK4/6
BSJ-03-204 is a heterobifunctional molecule composed of a ligand that binds to CDK4/6 (derived from the inhibitor palbociclib) and a ligand that recruits the CRBN E3 ubiquitin ligase, connected by a chemical linker.[3] This ternary complex formation between BSJ-03-204, CDK4/6, and CRBN leads to the polyubiquitination of CDK4/6 and its subsequent degradation by the proteasome. A key advantage of BSJ-03-204 is its selectivity for CDK4/6 degradation without inducing the degradation of neosubstrates of CRBN, such as IKZF1/3, which is a common off-target effect of some immunomodulatory drug-based PROTACs.[2][4][5]
dot
Caption: CRBN-dependent degradation of CDK4/6 by BSJ-03-204 leading to G1 cell cycle arrest.
Performance Comparison: BSJ-03-204 vs. Alternative CDK4/6 Degraders
The primary alternatives to CRBN-based PROTACs for CDK4/6 degradation involve recruiting other E3 ligases, most notably von Hippel-Lindau (VHL) and the inhibitor of apoptosis proteins (IAPs).
| Compound/Technology | E3 Ligase Recruited | Target Selectivity | Known Off-Targets (Neosubstrates) |
| This compound | Cereblon (CRBN) | CDK4/6 | None reported (IKZF1/3 degradation avoided) [2][4][5] |
| VHL-based PROTACs | von Hippel-Lindau (VHL) | CDK4/6 or CDK6-selective | Generally considered to have fewer off-target issues |
| IAP-based PROTACs (SNIPERs) | cIAP1/XIAP | CDK4/6 | May also degrade IAP proteins themselves, which can have synergistic or confounding effects |
Quantitative Comparison of Inhibitory and Degradation Activity
Direct side-by-side comparisons in the same cell lines are limited in the literature. The following tables summarize available data from various sources.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | Target | IC50 (nM) |
| BSJ-03-204 | CDK4/D1 | 26.9 [1][2] |
| CDK6/D1 | 10.4 [1][2] | |
| Palbociclib | CDK4 | 11 |
| CDK6 | 16 | |
| Ribociclib | CDK4 | 10 |
| CDK6 | 39[6] | |
| Abemaciclib | CDK4 | 2 |
| CDK6 | 10 |
Table 2: Cellular Degradation (DC50, nM) and Anti-proliferative Activity (IC50, nM)
| Compound | Cell Line | DC50 CDK4 (nM) | DC50 CDK6 (nM) | IC50 Proliferation (nM) |
| BSJ-03-204 | Jurkat | Not explicitly reported, but effective degradation at 100 nM[4] | Not explicitly reported, but effective degradation at 100 nM[4] | Not reported |
| Molt4 | Not explicitly reported, but effective degradation at 250 nM[4] | Not explicitly reported, but effective degradation at 250 nM[4] | Not reported | |
| Granta-519 (MCL) | Not reported | Not reported | Potent anti-proliferative effects observed[1][2] | |
| Palbociclib-Pomalidomide PROTAC | MDAMB-231 | 13 | 34 | Not reported |
Experimental Protocols
1. Western Blotting to Confirm CDK4/6 Degradation
This protocol is essential to visualize the reduction in CDK4/6 protein levels following treatment with BSJ-03-204.
dot
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
Unveiling the Selectivity of BSJ-03-204 triTFA: A Proteomic Comparison
A deep dive into the target profile of the CDK4/6 degrader BSJ-03-204 triTFA, benchmarked against the established inhibitor Palbociclib, reveals a high degree of selectivity for its intended targets. Utilizing advanced quantitative proteomics, this guide provides a comparative analysis of their proteome-wide interaction landscapes, offering researchers critical insights for informed application in cancer research and drug development.
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3] Its design is based on the CDK4/6 inhibitor Palbociclib, which is linked to a ligand for the E3 ubiquitin ligase Cereblon.[2] This mechanism of action, inducing target degradation rather than inhibition, presents a promising therapeutic strategy. This guide provides a comprehensive comparison of the selectivity of this compound with its predecessor, Palbociclib, supported by data from quantitative proteomic studies.
Comparative Selectivity Profile
To objectively assess the selectivity of this compound, we compare its proteome-wide interaction profile with that of Palbociclib. The following table summarizes the key targets and off-targets identified in quantitative proteomic screens. The data for this compound is derived from a study by Jiang et al. in Molt4 cells, while the data for Palbociclib is from a chemoproteomic study in lung cancer cells by Geyer et al.
| Target Protein | This compound (Relative Abundance Change) | Palbociclib (Relative Enrichment) | Function |
| Primary Targets | |||
| CDK4 | Significantly Decreased | Significantly Enriched | Cell cycle G1/S transition |
| CDK6 | Significantly Decreased | Significantly Enriched | Cell cycle G1/S transition |
| Key Off-Targets | |||
| CDK9 | No significant change | Potent Target | Transcriptional regulation |
| Casein Kinase 2 | No significant change | Target | Regulation of autophagy |
| PIK3CD | No significant change | Target | Lipid kinase, AKT signaling |
| PIP4K2A/B/C | No significant change | Target | Lipid kinases |
Note: This table is a qualitative summary. Quantitative values from the original publications should be consulted for precise fold changes.
The proteomic analysis reveals that this compound effectively degrades its intended targets, CDK4 and CDK6, in Molt4 cells.[4][5] In contrast, while Palbociclib also engages CDK4 and CDK6, it exhibits a broader kinase interaction profile, binding to other kinases such as CDK9 and several lipid kinases.[6] This suggests that the PROTAC-mediated degradation strategy of this compound may offer a more selective approach to targeting the CDK4/6 pathway compared to the inhibitory mechanism of Palbociclib.
Experimental Methodologies
The validation of inhibitor selectivity relies on robust and unbiased proteomic techniques. The data presented in this guide is based on well-established chemoproteomic and quantitative mass spectrometry workflows.
Chemoproteomics Workflow for Kinase Inhibitor Profiling
This method is employed to identify the direct binding targets of a small molecule inhibitor from a complex cellular lysate.
Caption: A generalized workflow for identifying inhibitor targets using affinity-based chemical proteomics.
The protocol typically involves:
-
Immobilization of the inhibitor: The kinase inhibitor is chemically linked to a solid support, such as sepharose beads.
-
Cell lysate preparation: Cells are lysed to release their protein content.
-
Affinity enrichment: The cell lysate is incubated with the immobilized inhibitor, allowing the target proteins to bind.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps.
-
Elution and digestion: The specifically bound proteins are eluted from the beads and digested into smaller peptides, typically using trypsin.
-
Mass spectrometry analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[7][8][9][10]
Quantitative Proteomics for Profiling Protein Degradation
To assess the degradation of target proteins induced by a PROTAC like this compound, a quantitative proteomics approach is used. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common technique for this purpose.
Caption: A simplified workflow for quantitative proteomics using SILAC to measure changes in protein abundance.
The key steps in a SILAC experiment are:
-
Metabolic labeling: Two populations of cells are cultured in media containing either normal ('light') or heavy-isotope-labeled ('heavy') essential amino acids (e.g., arginine and lysine).
-
Treatment: The 'heavy' labeled cells are treated with the PROTAC degrader, while the 'light' cells serve as a control.
-
Sample pooling and processing: The 'light' and 'heavy' cell lysates are combined, and the proteins are extracted and digested into peptides.
-
Mass spectrometry and data analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer can distinguish between the 'light' and 'heavy' peptides, and the ratio of their signal intensities is used to determine the relative abundance of each protein between the treated and control samples. A decrease in the heavy-to-light ratio for a specific protein indicates its degradation.[7][11]
CDK4/6 Signaling Pathway
Understanding the cellular context of this compound's action is crucial. The CDK4/6 pathway is a central regulator of the cell cycle.
Caption: The canonical CDK4/6-Rb signaling pathway and points of intervention by BSJ-03-204 and Palbociclib.
In response to mitogenic signals, Cyclin D levels rise and bind to and activate CDK4 and CDK6. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event inactivates Rb, causing it to release the E2F transcription factor. Free E2F can then activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. Both this compound and Palbociclib disrupt this pathway by targeting CDK4/6, but through distinct mechanisms of degradation and inhibition, respectively.
Conclusion
The proteomic data strongly supports the high selectivity of this compound for its intended targets, CDK4 and CDK6. The comparison with Palbociclib highlights the potential for PROTAC-mediated degradation to achieve a more focused target engagement profile, minimizing interactions with other kinases. This enhanced selectivity may translate to a more favorable therapeutic window and reduced off-target effects. The detailed experimental workflows provided in this guide offer a foundation for researchers to design and interpret their own studies on the selectivity of kinase-targeting compounds. As the field of targeted protein degradation continues to evolve, rigorous proteomic validation will remain a cornerstone for the development of next-generation cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomics reveals novel protein and lipid kinase targets of clinical CDK4/6 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Specificity of BSJ-03-204 triTFA: A Comparative Analysis of a Selective CDK4/6 Degrader
For Immediate Release
Researchers and drug development professionals now have access to a detailed comparative guide on the cross-reactivity of BSJ-03-204 triTFA, a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This guide provides a comprehensive analysis of its specificity against other PROTACs (Proteolysis Targeting Chimeras), supported by quantitative data and detailed experimental protocols.
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of CDK4 and CDK6.[1][2][3] A key feature of BSJ-03-204 is its designed selectivity, which avoids the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), common off-targets of some immunomodulatory drugs and their derived PROTACs.[1][2][3] This guide compares BSJ-03-204 with its structural analogs, including a dual CDK4/6 and IKZF1/3 degrader (BSJ-02-162), a selective CDK4 degrader (BSJ-04-132), and a selective CDK6 degrader (BSJ-03-123), offering a clear perspective on their distinct cross-reactivity profiles.
Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory concentrations and degradation capabilities of BSJ-03-204 and its comparators.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) |
| BSJ-03-204 | CDK4/D1 | 26.9 [1][2] |
| CDK6/D1 | 10.4 [1][2] | |
| BSJ-04-132 | CDK4/D1 | 50.6[4][5][6] |
| CDK6/D1 | 30[4][5][6] |
Table 2: Cellular Degradation Profile
| Compound | Primary Targets | Off-Target Degradation (IKZF1/3) |
| BSJ-03-204 | CDK4, CDK6 | No [1][2][3] |
| BSJ-02-162 | CDK4, CDK6 | Yes[7] |
| BSJ-04-132 | CDK4 | No[4][5][6] |
| BSJ-03-123 | CDK6 | No[7] |
Proteome-Wide Selectivity
Multiplexed mass spectrometry-based proteomic analysis in Molt4 cells treated with 250 nM of each compound for 5 hours confirmed the selectivity of BSJ-03-204.[7] While BSJ-02-162 induced the degradation of CDK4, CDK6, IKZF1, and IKZF3, BSJ-03-204 selectively degraded CDK4 and CDK6 without affecting IKZF1/3 levels.[7] The selective degraders, BSJ-04-132 and BSJ-03-123, demonstrated specific degradation of their respective targets, CDK4 and CDK6.[7]
Experimental Methodologies
A detailed description of the key experimental protocols used to assess the cross-reactivity and selectivity of BSJ-03-204 is provided below.
Cell Culture and Treatment
-
Cell Lines: Molt4 (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), and Granta-519 (human mantle cell lymphoma) cell lines were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: For degradation studies, cells were treated with the indicated concentrations of the compounds (e.g., 250 nM for proteomics) for specified durations (e.g., 5 hours for proteomics).
Western Blotting
-
Purpose: To qualitatively assess the degradation of target proteins.
-
Protocol:
-
Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Multiplexed Mass Spectrometry-Based Proteomics
-
Purpose: To quantitatively assess the proteome-wide selectivity of the degraders.
-
Protocol:
-
Molt4 cells were treated with 250 nM of the respective compounds for 5 hours.
-
Cells were harvested, washed, and lysed.
-
Proteins were digested into peptides, which were then labeled with tandem mass tags (TMT).
-
The labeled peptides were pooled, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein identification and quantification were performed using a proteomics analysis software suite to determine the relative abundance of proteins across different treatment conditions.
-
Cell Cycle Analysis
-
Purpose: To evaluate the functional consequence of CDK4/6 degradation.
-
Protocol:
-
Cells were treated with the compounds for a specified period (e.g., 24 hours).
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of BSJ-03-204 and the experimental workflow for assessing its selectivity.
Caption: Mechanism of BSJ-03-204-mediated degradation of CDK4/6.
Caption: Workflow for proteomic analysis of degrader selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BSJ-04-132 | CAS#:2349356-39-2 | Chemsrc [chemsrc.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BSJ-03-204 triTFA: A Step-by-Step Guide for Laboratory Personnel
For Immediate Reference: Key Safety and Disposal Information
This document provides essential guidance for the safe and compliant disposal of BSJ-03-204 triTFA, a potent and selective Palbociclib-based CDK4/6 dual degrader. While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture under the Globally Harmonized System (GHS), proper disposal protocols are critical to ensure laboratory safety and environmental protection.[1] The trifluoroacetic acid (TFA) salt component necessitates careful handling and disposal through designated chemical waste streams.
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the following safety measures.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Handling:
-
Avoid creating dust or aerosols.[2]
-
Ensure adequate ventilation in the work area.[2]
-
Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.[2]
-
Do not dispose of liquid waste in regular trash.
Step-by-Step Disposal Protocol
Follow this procedure for the safe disposal of unwanted this compound, including pure compound, solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Compatibility: Ensure the waste container is compatible with the chemical. Glass or high-density polyethylene are suitable.
Step 2: Disposal of Unused Solid Compound
-
Carefully transfer the solid this compound into the designated hazardous waste container.
-
Avoid generating dust. If necessary, moisten the solid with a small amount of a compatible solvent (e.g., the solvent used for its dissolution) to minimize dust.
-
Seal the container securely.
Step 3: Disposal of Solutions
-
Aqueous and organic solutions containing this compound should be poured into the designated liquid hazardous waste container.
-
Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 4: Disposal of Contaminated Labware
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the glassware may be disposed of according to your institution's procedures for chemically contaminated glass.
-
Consumables: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a sealed bag and placed in the solid hazardous waste container.
Step 5: Final Disposal
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's licensed chemical waste contractor.
Experimental Protocol Reference
The disposal procedures outlined above are based on standard laboratory practices for chemical waste management and information regarding the handling of trifluoroacetic acid salts. While this compound is not classified as hazardous, the precautionary measures for TFA waste streams are recommended.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for BSJ-03-204 triTFA
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling BSJ-03-204 triTFA. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of this chemical compound.
While this compound is not classified as a hazardous substance or mixture, a proactive approach to safety is paramount. The following guidelines on personal protective equipment (PPE), emergency procedures, and disposal are based on established laboratory safety principles and information from the manufacturer's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. Although this compound is not classified as hazardous, the following PPE is recommended for all handling procedures.
| Protection Type | Specific Recommendations | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents direct skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or aerosols. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Emergency Procedures: First Aid and Accidental Release
In the event of an emergency, immediate and appropriate action is crucial. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1] |
Accidental Release Measures (Spill Plan)
A clear and practiced spill response plan is essential for mitigating risks from accidental releases.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity of the spill.
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
Step 2: Don Personal Protective Equipment (PPE)
-
Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
Step 3: Contain the Spill
-
Prevent the spill from spreading. Use absorbent materials such as vermiculite, sand, or earth to dike the spill.
-
Prevent the chemical from entering drains or waterways.[1]
Step 4: Clean and Decontaminate
-
Carefully absorb the spilled material with an inert absorbent material.
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Step 5: Dispose of Waste
-
All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste. Follow all institutional, local, state, and federal regulations for chemical waste disposal.
Spill Response Workflow
The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill.
Caption: Workflow for a safe and effective response to a chemical spill.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: Although not classified as hazardous, it is prudent to handle waste this compound as a chemical waste.
-
Segregation: Do not mix with other waste streams. Collect waste in a designated, properly labeled, and sealed container.
-
Container Requirements: Ensure the waste container is compatible with the chemical. Keep the container closed except when adding waste.
-
Institutional Guidelines: All chemical waste must be disposed of through your institution's hazardous waste management program.[2] Adhere strictly to all local, state, and federal regulations.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[2][3] After rinsing, deface the label before disposing of the container in regular trash.[2]
By implementing these safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues while ensuring compliance and responsible stewardship of chemical materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
